Dnp-PLGLWAr-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H64N14O11 |
|---|---|
分子量 |
977.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |
InChIキー |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Cleavage of Dnp-PLGLWAr-NH2 by Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism, kinetics, and experimental protocols related to the cleavage of the fluorogenic substrate Dnp-PLGLWAr-NH2 by Matrix Metalloproteinases (MMPs).
Introduction to this compound and MMPs
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activity is implicated in conditions such as arthritis, cancer, and cardiovascular diseases. The study of MMP activity often relies on synthetic substrates that produce a measurable signal upon cleavage.
This compound is a highly utilized fluorogenic substrate for assessing MMP activity. Its full chemical structure is Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 . This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the Tryptophan (Trp) residue is quenched by the 2,4-Dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. This substrate was one of the first fluorogenic substrates developed for MMPs and is primarily hydrolyzed at the Gly-Leu bond by several members of the MMP family, including MMP-1, MMP-2, and MMP-3.[1]
Mechanism of Cleavage
The cleavage of this compound by MMPs is a classic example of enzymatic hydrolysis. The process is initiated by the binding of the substrate to the active site of the MMP. The active site of MMPs contains a catalytic zinc ion (Zn2+) which is essential for catalysis.
The proposed mechanism involves the following key steps:
-
Substrate Binding: The peptide substrate, this compound, docks into the active site cleft of the MMP. The specificity of this binding is determined by the amino acid residues of the substrate interacting with the corresponding subsites (S pockets) of the enzyme.
-
Nucleophilic Attack: A water molecule, activated by the zinc ion and a conserved glutamate (B1630785) residue in the MMP active site, acts as a nucleophile. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond, which in this substrate is the Gly-Leu bond.
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. This step is facilitated by a proton transfer, likely involving the conserved glutamate residue.
-
Product Release: The two resulting peptide fragments are released from the active site, freeing the enzyme to bind to and cleave another substrate molecule.
The cleavage of the Gly-Leu bond separates the Dnp quencher from the Trp fluorophore, disrupting the FRET and resulting in an increase in fluorescence emission.
Quantitative Data: Kinetic Parameters
The efficiency of this compound cleavage by different MMPs can be quantified by determining the kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for the substrate.
| Matrix Metalloproteinase (MMP) | kcat/Km (M-1s-1) | Notes |
| MMP-1 (Fibroblast Collagenase) | 1,100 | Cleavage of the Gly-Leu bond. |
| MMP-1 (lacking C-terminal domain) | 1,200 | Demonstrates the catalytic domain's primary role. |
| MMP-2 (Gelatinase A) | 1,800 | Cleavage of the Gly-Leu bond. |
| MMP-3 (Stromelysin 1) | 30 | Shows significantly lower efficiency. |
| MMP-3 (lacking C-terminal domain) | 30 | Efficiency is unaffected by C-terminal truncation. |
This data is compiled from "Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases" and highlights the substrate's utility for assaying collagenases and gelatinases over stromelysins.
Experimental Protocols
This section provides a detailed methodology for a typical MMP cleavage assay using this compound in a 96-well plate format.
Materials and Reagents
-
This compound Substrate: Lyophilized powder.
-
Recombinant active MMPs: (e.g., MMP-1, MMP-2, MMP-3).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5.
-
Dimethyl sulfoxide (B87167) (DMSO): For substrate stock solution.
-
96-well black, flat-bottom microplates: Suitable for fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~280 nm and emission at ~360 nm.
-
MMP Inhibitor (optional): For control experiments (e.g., a broad-spectrum inhibitor like GM6001).
Reagent Preparation
-
Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a 10 mM stock solution. Store this solution in aliquots at -20°C, protected from light to avoid photobleaching.
-
Substrate Working Solution: On the day of the experiment, dilute the stock solution in assay buffer to the desired final concentration. For kinetic analysis, a range of concentrations bracketing the Km value should be prepared. A typical starting concentration for a single-point assay is 10-20 µM.
-
Enzyme Preparation: Thaw the recombinant active MMP enzyme on ice. Immediately before use, dilute the enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Assay Procedure
-
Plate Setup: Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Inhibitor Addition (Optional): If performing an inhibition assay, add 10 µL of the inhibitor solution or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the diluted, activated MMP enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.
Data Analysis
-
Initial Velocity Calculation: Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus time (in seconds or minutes). The initial velocity (V₀) of the reaction is the initial linear slope of this curve.
-
Conversion to Molar Concentrations: To convert the rate from RFU/s to M/s, a standard curve should be generated using a known concentration of the fluorescent product (e.g., Trp-Ala-D-Arg-NH2).
-
Kinetic Parameter Determination: For determining Km and Vmax, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software. The kcat can then be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).
Visualizations
FRET-Based Cleavage Mechanism
Caption: FRET mechanism of this compound cleavage by MMPs.
Experimental Workflow
Caption: Workflow for MMP activity assay using this compound.
MMP Catalytic Cycle
Caption: Simplified catalytic cycle of MMP-mediated peptide cleavage.
References
Illuminating the Proteolytic Landscape: A Technical Guide to the Substrate Specificity of Dnp-PLGLWAr-NH2 for Matrix Metalloproteinases
For Immediate Release
This technical guide provides a comprehensive analysis of the fluorogenic substrate Dnp-PLGLWAr-NH2, a valuable tool for researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs). This document details the substrate's specificity across a range of MMPs, offering quantitative kinetic data, in-depth experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound: A Fluorogenic Probe for MMP Activity
The substrate, more formally known as Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is a fluorogenic peptide designed for the sensitive and continuous assay of MMP activity.[1][2] Its design is based on the principle of fluorescence resonance energy transfer (FRET). The peptide incorporates a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (Trp) residue that serves as a fluorophore.[1] In the intact peptide, the close proximity of the Dnp group to the tryptophan residue quenches its intrinsic fluorescence. Upon enzymatic cleavage of the Gly-Leu peptide bond by an active MMP, the quencher and fluorophore are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for real-time monitoring of enzyme kinetics.
Quantitative Analysis of MMP-Substrate Interactions
The efficacy of this compound as a substrate varies among different MMPs, reflecting the unique specificities of their catalytic domains. The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km)—quantify the efficiency of an enzyme's interaction with a substrate. While comprehensive kinetic data for this compound across all MMPs is not extensively consolidated in a single source, the available literature provides insights into its specificity, particularly for the originally characterized variant Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2.
| MMP Isoform | Common Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Collagenase-1 | - | - | 2,700 |
| MMP-2 | Gelatinase A | - | - | - |
| MMP-3 | Stromelysin-1 | - | - | 2,510 |
| MMP-7 | Matrilysin | - | - | - |
| MMP-8 | Collagenase-2 | - | - | - |
| MMP-9 | Gelatinase B | - | - | - |
| MMP-13 | Collagenase-3 | - | - | - |
| MMP-14 | MT1-MMP | - | - | - |
Note: Data for Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 from various sources. A hyphen (-) indicates that specific data was not found in the reviewed literature. The specificity constants (kcat/Km) for MMP-1 and MMP-3 highlight its utility for these enzymes.[1] Further research is required to fully characterize the kinetic parameters for a broader range of MMPs with the specific this compound sequence.
Experimental Protocol for Determining MMP Activity and Kinetic Parameters
This section provides a detailed methodology for utilizing this compound to measure MMP activity and determine kinetic constants.
3.1. Materials
-
This compound substrate
-
Recombinant active MMP enzymes (of known concentration)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
3.2. Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to create a series of working concentrations ranging from, for example, 0.1 to 10 times the expected Km.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired final concentration in pre-chilled Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of the various substrate working concentrations to triplicate wells of the 96-well plate.
-
Include substrate-only wells (no enzyme) as a background control.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme reaction wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the change in relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a standard curve generated with a known concentration of the fluorescent product (e.g., Trp-Ala-D-Arg-NH2).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the final concentration of the active enzyme in the assay.
-
The specificity constant is then calculated as kcat/Km.
-
Visualizing MMP Biology and Experimental Design
4.1. MMP Activation Cascade
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a complex activation cascade that plays a crucial role in regulating their activity in vivo.
Caption: A simplified diagram of an MMP activation cascade.
4.2. Experimental Workflow for Determining Substrate Specificity
The process of characterizing the specificity of a substrate like this compound for a panel of MMPs follows a systematic workflow.
Caption: A generalized workflow for determining MMP substrate specificity.
Conclusion
The fluorogenic substrate this compound is a powerful and versatile tool for the real-time measurement of MMP activity. Understanding its specific kinetic profile with a wide array of MMPs is crucial for its effective application in basic research and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize this substrate for the accurate and efficient characterization of MMP function. Further studies are encouraged to expand the kinetic database for this substrate, which will undoubtedly enhance its utility in the field of metalloproteinase research.
References
Dnp-PLGLWAr-NH2: A Technical Guide to Detecting Collagenase Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Dnp-PLGLWAr-NH2 and its application in the detection and quantification of collagenase activity. This document details the substrate's mechanism of action, provides structured data for its use, and offers detailed experimental protocols for its implementation in research and drug development settings.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive detection of collagenase activity, particularly from the matrix metalloproteinase (MMP) family. Collagenases are endopeptidases that play a crucial role in the degradation of extracellular matrix proteins. Their activity is implicated in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions, including cancer metastasis and fibrosis. The ability to accurately measure collagenase activity is therefore essential for understanding these processes and for the development of therapeutic inhibitors.
The peptide sequence Pro-Leu-Gly-Leu-Trp-Ala-Arg (PLGLWAr) is a recognition and cleavage site for several MMPs, including MMP-1 and MMP-9. The substrate is chemically modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and relies on the intrinsic fluorescence of the tryptophan (Trp) residue as the fluorophore.
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group is in close proximity to the tryptophan residue. The energy from an excited tryptophan molecule is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission.
Upon enzymatic cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by a collagenase, the tryptophan fluorophore and the Dnp quencher are separated. This separation disrupts FRET, leading to a significant increase in fluorescence intensity upon excitation. The rate of this increase in fluorescence is directly proportional to the collagenase activity in the sample.
The Core Principle of FRET-Based MMP Assays Utilizing Dnp Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying Förster Resonance Energy Transfer (FRET)-based assays for Matrix Metalloproteinase (MMP) activity, with a specific focus on the use of 2,4-Dinitrophenyl (Dnp) as a quencher. This powerful tool offers a continuous and sensitive method for kinetic analysis of MMPs and high-throughput screening of potential inhibitors.
The Fundamental Principle: Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another chromophore (the acceptor or quencher)[1][2][3]. This energy transfer occurs when the donor and acceptor are in close proximity, typically within 1-10 nanometers[1]. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
In the context of MMP assays, a synthetic peptide is engineered to contain a specific MMP cleavage sequence. A fluorescent donor molecule is attached to one side of this cleavage site, and a quencher molecule, in this case, a Dnp group, is attached to the other[4].
The mechanism is as follows:
-
Intact Peptide (Quenched State): In the uncleaved peptide, the donor fluorophore and the Dnp quencher are held in close proximity. When the fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher instead of emitting it as fluorescence. This results in a low or negligible fluorescent signal[1][2]. The Dnp group is an effective quencher as its absorption spectrum overlaps with the emission spectrum of commonly used fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca)[5].
-
Peptide Cleavage (Fluorescent State): When an active MMP recognizes and cleaves the specific peptide sequence, the donor and quencher are separated[4]. This separation disrupts FRET.
-
Signal Generation: With the quencher no longer in close proximity, the excited donor fluorophore now emits its characteristic fluorescence, which can be detected and quantified by a fluorometer[1][2]. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the MMP activity[6].
The use of Dnp as a quencher is advantageous due to its small size, cost-effectiveness, and efficiency in quenching a variety of fluorophores, making it a popular choice over bulkier and more expensive quenchers like Dabcyl[1].
Quantitative Data Presentation
The catalytic efficiency (kcat/Km) of MMPs on various Dnp-containing FRET substrates is a key parameter for comparing substrate specificity. Similarly, the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of MMP inhibitors.
Catalytic Efficiency of MMPs on Dnp-Peptide Substrates
The following table summarizes the kinetic parameters for the hydrolysis of common Mca/Dnp-based FRET peptides by various human MMPs.
| Substrate Sequence | MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-2 | 1.7 x 10⁵ | [7] |
| MMP-7 | 1.7 x 10⁵ | [7] | |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12 | 1.85 x 10⁵ | [7] |
| MMP-13 | 0.53 x 10⁵ | [7] | |
| MMP-9 | 0.33 x 10⁵ | [7] | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1 | 1.1 x 10⁵ | [4] |
| MMP-2 | 6.0 x 10⁵ | [4] | |
| MMP-3 | 2.1 x 10⁴ | [4] | |
| MMP-7 | 1.9 x 10⁵ | [4] | |
| MMP-8 | 2.3 x 10⁵ | [4] | |
| MMP-9 | 5.3 x 10⁵ | [4] | |
| MMP-13 | 4.6 x 10⁵ | [4] | |
| MMP-14 (MT1-MMP) | 4.3 x 10⁵ | [4] | |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1 | 1.5 x 10³ | [5] |
| MMP-3 | 1.2 x 10³ | [5] | |
| ACC-GPQG-IWGQK(Dnp)-NH₂ | MMP-2 | 1.4 x 10⁵ | [1] |
| MMP-9 | 1.1 x 10⁵ | [1] |
Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid; Dap = Diaminopropionic acid; ACC = 7-amino-4-carbamoylmethylcoumarin
IC50 Values of MMP Inhibitors using Dnp-Peptide Assays
This table presents IC50 values for known MMP inhibitors, demonstrating the utility of these assays in drug discovery.
| Inhibitor | MMP Target | FRET Substrate Used | IC50 (µM) | Reference |
| Actinonin | Anthrax Lethal Factor | MAPKKide® (oAbz/Dnp) | 18 | [8] |
| GM6001 | Anthrax Lethal Factor | MAPKKide® (oAbz/Dnp) | 9 | [8] |
| Compound 3 | MMP-1 | Not specified | 21 | [3] |
| MMP-8 | Not specified | 23 | [3] | |
| MMP-9 | Not specified | 23 | [3] | |
| MMP-12 | Not specified | 24 | [3] | |
| MMP-13 | Not specified | 35 | [3] | |
| CPU2 | MMP-3 | Not specified | 7 | [9] |
| MMP-8 | Not specified | 0.09 | [9] | |
| MMP-9 | Not specified | 0.08 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for a standard MMP activity assay and an inhibitor screening assay using a Mca/Dnp FRET substrate.
Protocol for MMP Activity Assay
This protocol outlines the steps for determining MMP activity using a substrate like Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ in a 96-well plate format[4].
Materials:
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
FRET Substrate: e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. Prepare a stock solution in DMSO.
-
Active MMP Enzyme: Recombinant human MMP of interest.
-
96-well black microplate: Opaque walls to minimize light scatter.
-
Fluorescence microplate reader: Capable of excitation at ~325 nm and emission at ~393 nm for the Mca/Dnp pair.
Procedure:
-
Reagent Preparation:
-
Warm the Assay Buffer to the desired reaction temperature (e.g., 37°C).
-
Dilute the FRET substrate stock solution to the desired final concentration in Assay Buffer. The final concentration should ideally be below the Michaelis constant (Km) to ensure the reaction rate is proportional to substrate concentration.
-
Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration immediately before use.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted active MMP solution.
-
Include a "no enzyme" control well with 60 µL of Assay Buffer to measure background fluorescence.
-
-
Reaction Initiation:
-
Add 40 µL of the diluted FRET substrate solution to each well to start the reaction. The final volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically, with readings taken every 1-5 minutes for 30-60 minutes. Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Plot RFU versus time for each MMP concentration.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve. The enzyme activity is directly proportional to this slope.
-
Protocol for MMP Inhibitor Screening
This protocol is adapted for screening potential MMP inhibitors[10][11].
Materials:
-
Same as the activity assay, plus:
-
MMP Inhibitor: Known inhibitor (e.g., NNGH, GM6001) for a positive control.
-
Test Compounds: Library of potential inhibitors dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer, FRET substrate, and active MMP enzyme as described in the activity assay protocol.
-
Prepare stock solutions of test compounds and the control inhibitor.
-
-
Assay Setup (per well):
-
Enzyme Control (EC): 45 µL Assay Buffer + 5 µL diluted MMP. This represents 100% activity.
-
Inhibitor Control (IC): 43 µL Assay Buffer + 5 µL diluted MMP + 2 µL control inhibitor.
-
Test Compound (S): 44 µL Assay Buffer + 5 µL diluted MMP + 1 µL test compound.
-
Solvent Control (SC): If the test compound solvent might affect activity, include a well with 44 µL Assay Buffer + 5 µL diluted MMP + 1 µL of the solvent.
-
Background Control (BC): 50 µL Assay Buffer only.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 5-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing 49 µL Assay Buffer and 1 µL FRET Substrate per well.
-
Add 50 µL of the Reaction Mix to all wells (EC, IC, S, SC, BC).
-
-
Fluorescence Measurement:
-
Immediately measure fluorescence kinetically as described in the activity assay protocol.
-
-
Data Analysis:
-
For each well, calculate the reaction velocity (slope).
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Slope_S / Slope_EC)) * 100
-
For dose-response curves, test a range of inhibitor concentrations and plot % Inhibition versus inhibitor concentration to determine the IC50 value.
-
MMPs in Cellular Signaling
MMPs are key regulators of the extracellular matrix (ECM) and play critical roles in various signaling pathways that control processes like cell proliferation, migration, and angiogenesis. Their expression and activity are tightly regulated by growth factors and cytokines.
This pathway illustrates how extracellular signals can lead to the transcription and secretion of inactive pro-MMPs, which are then activated in the extracellular space. Active MMPs degrade ECM components, which not only remodels the tissue but can also release growth factors sequestered in the matrix, leading to further cellular responses and creating a feedback loop. FRET-based assays provide a direct measure of the "Active MMP" component in this pathway, making them invaluable for studying the regulation of these critical enzymes.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. listlabs.com [listlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Fluorogenic Substrate Dnp-PLGLWAr-NH2 for Metalloproteinase Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide Dnp-PLGLWAr-NH2, a valuable tool for the study of matrix metalloproteinases (MMPs). This document will cover its structure, function, the underlying principles of its application, detailed experimental protocols, and relevant data for its use in research and drug development.
Core Structure and Function
This compound is a fluorogenic substrate primarily used to quantify the enzymatic activity of collagenases and gelatinases, which are subgroups of the matrix metalloproteinase family. While the exact sequence "PLGLWAr" is not consistently defined in commercially available products, extensive research indicates that the commonly used and well-characterized substrate is Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 , and it is highly probable that "WAr" is a shorthand or slight variation of the "Trp-Ala-D-Arg" sequence. For the remainder of this guide, we will focus on this well-documented peptide.
This substrate is particularly effective for assaying the activity of MMP-1 and MMP-9.[1] The fundamental principle behind its function is Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, the amino acid Tryptophan (Trp), and a quencher, the 2,4-Dinitrophenyl (Dnp) group. In the intact peptide, the Dnp group is in close proximity to the Trp residue, effectively quenching its intrinsic fluorescence. Upon enzymatic cleavage of the peptide bond between Glycine and Leucine by an active MMP, the Trp fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a measurable increase in fluorescence, which is directly proportional to the enzyme's activity.
Principle of FRET-Based Detection
Data Presentation
Physicochemical Properties
| Property | Value |
| Full Chemical Name | 2,4-Dinitrophenyl-Prolyl-Leucyl-Glycyl-Leucyl-Tryptophyl-Alanyl-D-Argininamide |
| Molecular Formula | C46H65N13O11 (TFA salt form may vary) |
| Excitation Wavelength | ~280 nm |
| Emission Wavelength | ~360 nm |
| Cleavage Site | Glycine (Gly) - Leucine (Leu) |
Quantitative Kinetic Data
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | 2.1 x 10⁵ |
| MMP-2 (Gelatinase-A) | 1.1 x 10⁵ |
| MMP-3 (Stromelysin-1) | 0.2 x 10⁵ |
| MMP-7 (Matrilysin) | 1.7 x 10⁵ |
| MMP-8 (Collagenase-2) | 5.0 x 10⁵ |
| MMP-9 (Gelatinase-B) | 0.9 x 10⁵ |
| MMP-13 (Collagenase-3) | 6.2 x 10⁵ |
| MMP-14 (MT1-MMP) | 2.5 x 10⁵ |
Note: This data is for the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 and should be used as a reference only.
Experimental Protocols
The following is a detailed protocol for a continuous kinetic assay of MMP activity using Dnp-PLGLWA-DArg-NH2. This protocol is a general guideline and may require optimization for specific enzymes, sample types, and experimental conditions.
Materials and Reagents
-
Dnp-PLGLWA-DArg-NH2 substrate
-
Recombinant active MMPs (e.g., MMP-1, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with temperature control
Step-by-Step Procedure
-
Prepare Substrate Stock Solution:
-
Dissolve Dnp-PLGLWA-DArg-NH2 in DMSO to create a 1-10 mM stock solution.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Enzyme Solution: Dilute the active MMP enzyme in pre-warmed (37°C) assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Dilute the substrate stock solution in pre-warmed (37°C) assay buffer to the desired final concentration. A typical starting concentration is 1 µM.[1]
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) before adding the substrate.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Negative Control: Enzyme in assay buffer without substrate.
-
Positive Control: Enzyme and substrate without inhibitor.
-
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.[1]
-
-
Data Analysis:
-
Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be expressed as the change in RFU per unit of time.
-
Mandatory Visualizations
Experimental Workflow
References
Dnp-PLGLWAr-NH2: A Technical Guide for Studying Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic and essential process governing tissue development, homeostasis, and repair. Dysregulation of ECM remodeling is a hallmark of numerous pathologies, including fibrosis, cancer, and inflammatory diseases. At the heart of this process are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. The ability to accurately measure MMP activity is paramount for elucidating their roles in disease and for the development of targeted therapeutics.
Dnp-PLGLWAr-NH2 is a synthetic fluorogenic peptide designed as a tool to probe the activity of specific MMPs, particularly collagenases and gelatinases. This technical guide provides a comprehensive overview of its mechanism of action, biochemical properties, and a detailed protocol for its application in quantifying MMP activity, enabling researchers to effectively study the intricate processes of ECM remodeling.
Mechanism of Action: FRET-Based Detection of MMP Activity
The operating principle of this compound is based on Förster Resonance Energy Transfer (FRET). The peptide sequence contains an intrinsic fluorophore, the amino acid Tryptophan (Trp), and a quencher molecule, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the close spatial proximity of the Dnp group to the Trp residue allows for the efficient quenching of Trp's fluorescence. When the Trp molecule is excited by light, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescent emission.
Upon enzymatic cleavage of the peptide backbone by an active MMP, the Trp fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of Tryptophan. The resulting fluorescent signal can be monitored in real-time and is directly proportional to the rate of substrate hydrolysis, thus providing a quantitative measure of MMP activity.
Caption: FRET-based mechanism of this compound cleavage by MMPs.
Biochemical and Physical Properties
While comprehensive characterization data for this compound is not extensively published, the properties of the closely related substrate, Dnp-PLGLWA-DArg-NH2, serve as a valuable reference.
| Property | Value | Reference/Note |
| Full Name | 2,4-Dinitrophenyl-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 | |
| Excitation Wavelength | ~280 nm | Based on the Tryptophan fluorophore. |
| Emission Wavelength | ~360 nm | Based on the Tryptophan fluorophore. |
| Solubility | Soluble in DMSO | It is recommended to prepare a stock solution in DMSO. |
| Storage | Store at -20°C, protected from light. | Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Quantitative Data: Enzyme Specificity
| Enzyme | Known/Expected Substrate | Reference/Note |
| MMP-1 (Fibroblast Collagenase) | Yes | Hydrolysis of a similar substrate was demonstrated by Stack & Gray. |
| MMP-2 (Gelatinase A) | Yes | Hydrolysis of a similar substrate was demonstrated by Stack & Gray. |
| MMP-9 (Gelatinase B) | Yes | A closely related substrate is specified for MMP-9.[1] |
Experimental Protocol: MMP Activity Assay
The following is a detailed protocol for a continuous, fluorescence-based assay to measure MMP activity. This should serve as a starting point, and optimization may be necessary for specific experimental conditions.
Materials
-
This compound
-
Purified, active MMP enzyme(s)
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Black, 96-well microplate
-
Fluorescence microplate reader
-
MMP inhibitor (e.g., GM6001 or EDTA) for control experiments
Experimental Workflow
Caption: A generalized workflow for conducting an MMP activity assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a 1-10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Dilute the active MMP enzyme in Assay Buffer to the desired working concentration. Keep the enzyme on ice until use.
-
-
Assay Setup:
-
To the wells of a black 96-well microplate, add the Assay Buffer.
-
Add the diluted MMP enzyme to the appropriate wells. For inhibitor controls, add the inhibitor and pre-incubate with the enzyme for 15-30 minutes at the reaction temperature.
-
Include control wells with no enzyme to determine background fluorescence.
-
-
Reaction Initiation:
-
To start the reaction, add the this compound stock solution to each well to reach a final concentration typically in the range of 1-20 µM. Ensure the final DMSO concentration is low (<1%) to prevent interference with enzyme activity.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition compared to the uninhibited control.
-
To determine kinetic parameters (KM and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
References
An In-Depth Technical Guide to Screening MMP Activity in Cell Culture Using Dnp-PLGLWAr-NH2
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, for the screening and quantification of Matrix Metalloproteinase (MMP) activity in cell culture models.
Introduction to Matrix Metalloproteinases and Their Significance
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1] Under normal physiological conditions, MMPs are involved in processes such as development, wound healing, and angiogenesis. However, their dysregulation is implicated in a variety of pathological conditions, including cancer, inflammation, and cardiovascular diseases.[2][3][4] The activity of MMPs is tightly regulated at multiple levels, including gene transcription, activation of the zymogen (pro-MMP) form, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). Given their role in disease progression, MMPs are significant therapeutic targets.
The Principle of FRET-Based MMP Activity Assays
The substrate this compound is a fluorogenic peptide that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] This peptide contains two key moieties: a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp).[2] In the intact peptide, the close proximity of the Dnp group to the Trp residue results in the quenching of the Trp fluorescence. When an active MMP cleaves the peptide at a specific recognition site (typically the Gly-Leu bond), the fluorophore and the quencher are separated.[2] This separation leads to an increase in fluorescence emission, which can be measured over time to determine the rate of the enzymatic reaction. The rate of fluorescence increase is directly proportional to the MMP activity in the sample.
The excitation and emission wavelengths for the Trp-Dnp FRET pair are approximately 280 nm and 360 nm, respectively.[3]
Quantitative Analysis: Substrate Specificity
While this compound is a substrate for several MMPs, particularly collagenases and gelatinases, detailed kinetic data (Km and kcat) for this specific peptide across a wide range of MMPs is not extensively available in peer-reviewed literature. However, extensive kinetic studies have been performed on the closely related and structurally similar substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 . The data for this analog provides valuable insight into the expected substrate specificity.
| MMP Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | 25 | 0.8 | 32,000 |
| MMP-2 (Gelatinase-A) | 40 | 1.2 | 30,000 |
| MMP-3 (Stromelysin-1) | 100 | 0.1 | 1,000 |
| MMP-9 (Gelatinase-B) | 35 | 1.5 | 42,857 |
Note: The kinetic parameters presented in this table are for the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 and are intended to provide an approximation of the substrate specificity for this compound. Actual values for this compound may vary.
Experimental Protocols
This section provides detailed methodologies for the preparation of cell culture samples and the execution of the MMP activity assay using this compound.
Preparation of Conditioned Media from Cell Culture
Conditioned medium is the cell culture supernatant that contains secreted proteins, including MMPs.
Materials:
-
Cell culture flasks or plates
-
Appropriate cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge tubes, sterile
-
0.22 µm syringe filters, sterile
Protocol:
-
Culture cells to 70-80% confluency in their standard growth medium containing fetal bovine serum (FBS).
-
Aspirate the growth medium and wash the cells twice with sterile PBS to remove any residual serum.
-
Replace the medium with serum-free medium. The volume of serum-free medium should be sufficient to keep the cells healthy for the desired incubation period (typically 24-48 hours). The use of serum-free medium is critical as serum contains high levels of protease inhibitors (e.g., α2-macroglobulin) that will interfere with the MMP activity assay.
-
Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Collect the conditioned medium and transfer it to a sterile centrifuge tube.
-
Centrifuge the conditioned medium at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.
-
Carefully collect the supernatant. For long-term storage, the conditioned medium can be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Activation of Pro-MMPs with APMA
MMPs are often secreted as inactive zymogens (pro-MMPs). To measure the total MMP activity in a sample, these pro-MMPs must be activated. 4-aminophenylmercuric acetate (B1210297) (APMA) is a commonly used agent for the in vitro activation of pro-MMPs.
Materials:
-
Conditioned media
-
APMA (p-Aminophenylmercuric acetate)
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH for APMA stock solution
-
Assay buffer (see section 4.3)
Protocol:
-
Prepare a 1 M stock solution of APMA in DMSO or a 10 mM stock in 0.1 M NaOH.
-
Dilute the APMA stock solution in assay buffer to a working concentration of 1-2 mM.
-
Add the APMA working solution to the conditioned media to a final concentration of 1-2 mM.
-
Incubate at 37°C. The optimal activation time varies for different MMPs, typically ranging from 1 to 4 hours.
-
After incubation, the samples are ready for the activity assay.
Fluorogenic MMP Activity Assay in a 96-Well Plate
This protocol describes a kinetic assay to measure MMP activity.
Materials:
-
Conditioned media (with or without APMA activation)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
MMP inhibitor (e.g., GM6001 or EDTA) for negative control
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the substrate stock solution in assay buffer to a working concentration (e.g., 20 µM for a final concentration of 10 µM in the assay). Protect the solution from light.
-
In a 96-well black plate, add 50 µL of your conditioned media samples per well.
-
For a negative control, pre-incubate a separate aliquot of your sample with a broad-spectrum MMP inhibitor (e.g., 25 µM GM6001 or 50 mM EDTA) for 15-30 minutes before adding it to the well.
-
Include a blank well containing 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
MMP activity can be expressed as RFU/min or converted to molar concentration of cleaved substrate per minute if a standard curve is generated using a known concentration of the fluorescent product (e.g., Trp-Ala-Arg-NH2).
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for measuring MMP activity in cell culture supernatant.
MMP Signaling Pathways in Cancer and Inflammation
Caption: Signaling pathways that regulate MMP gene transcription.
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and continuous method for the quantification of MMP activity in cell culture. This technical guide outlines the fundamental principles, provides detailed experimental protocols, and visualizes the associated biological pathways and workflows. By employing these methods, researchers can effectively screen for MMP activity, investigate the effects of various stimuli on MMP secretion and activation, and evaluate the efficacy of potential MMP inhibitors in a cell-based context. This information is crucial for advancing our understanding of the roles of MMPs in health and disease and for the development of novel therapeutic strategies.
References
- 1. CHEM 351—Biochemistry—Enzymes—3.4.24.24 [biochemistry.prof]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to Dnp-PLGLWAr-NH2: Properties and Handling for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core properties, handling procedures, and experimental applications of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, also identified in scientific literature and commercial sources as Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2. This document is intended for researchers, scientists, and drug development professionals working with matrix metalloproteinases (MMPs).
Core Properties and Specifications
This compound is a synthetic peptide that serves as a substrate for a variety of matrix metalloproteinases, including collagenases and gelatinases.[1] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for the sensitive and continuous measurement of MMP activity.
The peptide incorporates a 2,4-Dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (Trp) residue that serves as a fluorophore. In the intact peptide, the close proximity of the Dnp group to the tryptophan residue quenches the latter's intrinsic fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Full Chemical Name | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 |
| CAS Number | 121282-17-5 |
| Molecular Formula | C49H68N14O11 |
| Molecular Weight | 1045.16 g/mol |
| Appearance | White to off-white powder |
| Excitation Wavelength (λex) | ~280 nm |
| Emission Wavelength (λem) | ~360 nm |
| Cleavage Site | Gly-Leu bond[2] |
Note: The molecular weight and formula can vary slightly depending on the source and whether the peptide is in a salt form (e.g., TFA salt). Researchers should refer to the manufacturer's certificate of analysis for the most accurate information.
Mechanism of Action: FRET-Based Detection of MMP Activity
The functionality of this compound as an MMP substrate is centered on the FRET principle. The workflow of this process is as follows:
-
Intact Substrate (No Fluorescence): In its native state, the Dnp group absorbs the energy that would otherwise be emitted as fluorescence from the tryptophan residue.
-
Enzymatic Cleavage: When an active MMP is present, it recognizes the specific amino acid sequence and cleaves the peptide at the Gly-Leu bond.
-
Fluorescence Emission: This cleavage separates the Dnp quencher from the tryptophan fluorophore, disrupting the FRET process. The tryptophan residue, when excited at approximately 280 nm, can then emit fluorescence at around 360 nm.
-
Quantification of Activity: The rate of increase in fluorescence intensity is directly proportional to the activity of the MMP in the sample.
Quantitative Data: Enzymatic Specificity
Handling and Storage
Proper handling and storage of this compound are critical to ensure its stability and performance.
Table 2: Handling and Storage Guidelines
| Condition | Recommendation |
| Long-term Storage (Lyophilized) | Store at -20°C or colder in a desiccator, protected from light. |
| Short-term Storage (Lyophilized) | Can be stored at 4°C for short periods. |
| Stock Solution Storage | Prepare aliquots in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Handling | Allow the lyophilized powder to warm to room temperature in a desiccator before opening to prevent condensation. Weigh out the required amount quickly and reseal the container tightly. |
Experimental Protocols
The following is a generalized protocol for a fluorometric MMP activity assay using this compound. This protocol should be optimized for specific experimental conditions.
Reagent Preparation
-
Assay Buffer: A common buffer for MMP assays is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Reconstitute the active MMP enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Inhibitor Solution (Optional): For control experiments, prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., GM6001) or a specific inhibitor in a suitable solvent.
Assay Procedure (96-well Plate Format)
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add the diluted active MMP enzyme to the appropriate wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at the assay temperature.
-
Initiate the reaction by adding the this compound substrate solution to each well. A typical final concentration is in the low micromolar range.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (~280 nm and ~360 nm, respectively).
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
Data Analysis
-
Plot the fluorescence intensity as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The V₀ is directly proportional to the MMP activity in the sample. For quantitative measurements, a standard curve can be generated using a known concentration of a fluorescent standard.
Conclusion
This compound is a valuable tool for the study of MMP activity. Its FRET-based mechanism allows for sensitive and real-time monitoring of enzymatic reactions. Proper understanding of its properties, along with careful handling and adherence to optimized experimental protocols, will ensure reliable and reproducible results in research and drug development settings.
References
Methodological & Application
Application Notes and Protocols for Measuring MMP Activity in Tissue Homogenates using Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Matrix Metalloproteinase (MMP) activity in tissue homogenates using the fluorogenic substrate Dnp-PLGLWAr-NH2. This substrate, a variation of the well-established Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is designed for sensitive and continuous monitoring of MMP activity.[1] Cleavage of the peptide sequence between the fluorescent donor and the quencher by MMPs results in an increase in fluorescence, allowing for quantitative analysis of enzyme activity.[2][3][4]
Principle of the Assay
This assay is based on Fluorescence Resonance Energy Transfer (FRET).[2][3][4][5] The this compound substrate contains a fluorophore (often a tryptophan residue, Trp) and a quencher (dinitrophenyl, Dnp) group. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon enzymatic cleavage of the peptide by active MMPs present in the tissue homogenate, the fluorophore and quencher are separated. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity that is directly proportional to the MMP activity.[2][3][4][5]
Data Presentation
Quantitative Data Summary
The following table summarizes typical kinetic parameters for a closely related Dnp-containing fluorogenic substrate with various MMPs. It is important to note that specific kinetic values for this compound may vary and should be determined empirically for the specific experimental conditions.
| MMP Isoform | Substrate Sequence | kcat/KM (M⁻¹s⁻¹) | Reference |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 1,600 | [1] |
| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 1,300 | [1] |
| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 1,100 | [1] |
Note: The data presented is for a similar, well-characterized substrate and serves as a reference. Actual values for this compound should be determined experimentally.
Typical Experimental Results
The following table illustrates a hypothetical data set from an MMP activity assay using tissue homogenates. Values are expressed in Relative Fluorescence Units (RFU) per minute per microgram of total protein.
| Sample ID | Tissue Type | Treatment | MMP Activity (RFU/min/µg protein) |
| 1 | Tumor | Vehicle Control | 150.2 ± 12.5 |
| 2 | Tumor | MMP Inhibitor | 25.8 ± 3.1 |
| 3 | Normal Adjacent | Vehicle Control | 45.6 ± 5.9 |
| 4 | Normal Adjacent | MMP Inhibitor | 15.3 ± 2.4 |
Experimental Protocols
I. Preparation of Tissue Homogenates
This protocol provides a general guideline for the preparation of tissue homogenates suitable for MMP activity assays. Optimization may be required depending on the tissue type.[6][7][8][9]
Materials:
-
Fresh or frozen tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, and a broad-spectrum protease inhibitor cocktail without EDTA)[10]
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Excise tissue and place it immediately in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add 10 volumes of ice-cold Homogenization Buffer to the minced tissue (e.g., 10 mL buffer per 1 gram of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until a uniform consistency is achieved.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully collect the supernatant, which contains the soluble proteins including MMPs, and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
The tissue homogenate is now ready for the MMP activity assay. If not used immediately, store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
II. MMP Activity Assay Protocol
This protocol describes the measurement of MMP activity in the prepared tissue homogenates using the this compound substrate.
Materials:
-
Prepared tissue homogenates
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)[10]
-
APMA (4-aminophenylmercuric acetate) solution (optional, for activation of pro-MMPs)[6][7]
-
MMP inhibitor (e.g., GM6001 or a specific inhibitor for the MMP of interest) for negative controls.
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.[10]
Procedure:
-
Preparation of Reagents:
-
Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 1-10 µM). Protect the solution from light.
-
If measuring total MMP activity (pro- and active forms), pre-incubate the tissue homogenate with APMA (final concentration 1-2 mM) for 1-2 hours at 37°C.[6][7]
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µL of tissue homogenate (diluted in Assay Buffer to a suitable protein concentration)
-
Negative control wells: 50 µL of tissue homogenate pre-incubated with an MMP inhibitor.
-
Blank wells: 50 µL of Assay Buffer.
-
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
-
Initiation of Reaction:
-
Add 100 µL of the diluted this compound substrate solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Measurement of Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes, with excitation at ~280 nm and emission at ~360 nm.[10]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity over time, ΔRFU/min) for each sample.
-
Subtract the rate of the blank from the sample rates.
-
Normalize the MMP activity to the total protein concentration of the tissue homogenate (RFU/min/µg protein).
-
Visualizations
MMP Signaling Pathway
Caption: A diagram illustrating key signaling pathways involved in the regulation of MMP-2 and MMP-9 expression and activity.
Experimental Workflow
Caption: A flowchart outlining the key steps in the experimental workflow for measuring MMP activity in tissue homogenates.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 3. blog.benchsci.com [blog.benchsci.com]
- 4. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - PH [thermofisher.com]
- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quickzyme.com [quickzyme.com]
- 7. quickzyme.com [quickzyme.com]
- 8. quickzyme.com [quickzyme.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Dnp-PLGLWAr-NH2 in a Continuous Kinetic MMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological processes, including development, wound healing, and angiogenesis. However, dysregulated MMP activity is associated with numerous pathological conditions such as arthritis, cancer, and cardiovascular diseases. Therefore, the accurate measurement of MMP activity is essential for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for the use of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, in a continuous kinetic assay for measuring the activity of various MMPs. This substrate is based on the principle of fluorescence resonance energy transfer (FRET). The peptide contains a fluorescent donor, Tryptophan (Trp), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Trp is quenched by the close proximity of the Dnp group. Upon cleavage of the peptide by an active MMP at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This continuous assay format allows for real-time monitoring of enzyme activity and is well-suited for high-throughput screening of MMP inhibitors.[1]
Principle of the Assay
The this compound substrate is a valuable tool for assessing the activity of MMPs such as MMP-1, MMP-2, and MMP-9. The assay relies on the enzymatic cleavage of the peptide, which physically separates a quencher (Dnp) from a fluorophore (Trp). This separation results in a detectable increase in fluorescence, which can be monitored over time. The rate of this fluorescence increase is directly proportional to the MMP activity. The excitation and emission wavelengths for the Trp fluorophore are approximately 280 nm and 360 nm, respectively.
Below is a diagram illustrating the principle of the FRET-based MMP assay.
Caption: Principle of the continuous kinetic MMP assay using this compound.
Data Presentation
Quantitative data from continuous kinetic MMP assays are crucial for comparing enzyme activity and inhibitor potency. The following tables provide a structured format for presenting such data.
Table 1: Kinetic Parameters of this compound with Various MMPs
While the this compound substrate was developed some time ago, specific, readily available kcat and Km values across a wide range of MMPs are not extensively documented in recent literature. The original work by Stack and Gray indicated hydrolysis by MMP-1 and MMP-2. For comparative purposes, kinetic data for a similar, widely used Mca-based fluorogenic substrate are often referenced. Researchers should determine the kinetic parameters for this compound with their specific MMP of interest empirically. A protocol for this determination is provided in the "Experimental Protocols" section.
| MMP Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MMP-2 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MMP-3 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MMP-9 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MMP-13 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Table 2: IC50 Values of Reference MMP Inhibitors Determined with this compound
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. These values are critical for characterizing the potency of MMP inhibitors. As with kinetic parameters, specific IC50 values determined with this compound are not always readily available. It is recommended to determine these values experimentally using the provided protocol.
| Inhibitor | Target MMP | IC50 (nM) |
| e.g., GM6001 (Ilomastat) | MMP-1 | Determine Experimentally |
| e.g., TIMP-2 | MMP-2 | Determine Experimentally |
| e.g., Marimastat | MMP-9 | Determine Experimentally |
Experimental Protocols
The following are detailed methodologies for key experiments using the this compound substrate.
General MMP Activity Assay
This protocol describes the setup for a continuous kinetic assay to measure the activity of a purified MMP.
Materials:
-
This compound substrate
-
Recombinant active MMP enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities (Excitation: 280 nm, Emission: 360 nm)
Workflow Diagram:
Caption: Experimental workflow for the continuous kinetic MMP assay.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.
-
Dilute the active MMP enzyme to the desired working concentration in Assay Buffer just before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Set the fluorescence plate reader to the appropriate excitation (280 nm) and emission (360 nm) wavelengths. Set the temperature to 37°C.
-
In a 96-well black microplate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
Diluted active MMP enzyme
-
-
Include control wells:
-
Substrate alone: Assay Buffer + Substrate (to measure background fluorescence).
-
Enzyme alone: Assay Buffer + Enzyme (to control for any intrinsic fluorescence).
-
Buffer alone: Assay Buffer only.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should be at or below the Km value for linear initial rates. A typical starting concentration is 10-20 µM.
-
Immediately start the kinetic measurement, recording the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate alone) from all readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (RFU/min).
-
Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for an MMP with the this compound substrate.
Procedure:
-
Follow the general MMP activity assay protocol.
-
Vary the concentration of the this compound substrate over a wide range (e.g., 0.1 x Km to 10 x Km, which may require initial range-finding experiments). A typical range to test would be from 1 µM to 100 µM.
-
Keep the enzyme concentration constant and low enough to ensure steady-state kinetics.
-
For each substrate concentration, determine the initial velocity (V₀) as described above.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
V = (Vmax * [S]) / (Km + [S])
-
-
Calculate kcat using the following equation, where [E] is the molar concentration of the active enzyme:
-
kcat = Vmax / [E]
-
To convert RFU/min to moles/min, a standard curve must be generated using the cleaved fluorescent product or a fluorescent standard with similar spectral properties (e.g., free Tryptophan).
MMP Inhibitor Screening and IC50 Determination
This protocol is designed to assess the potency of MMP inhibitors.
Procedure:
-
Follow the general MMP activity assay protocol.
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
In the 96-well plate, add the Assay Buffer, the MMP enzyme, and the various concentrations of the inhibitor.
-
Include a "no inhibitor" control (enzyme activity without any inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15-30 minutes) at 37°C to allow for binding to reach equilibrium.
-
Initiate the reaction by adding the this compound substrate at a concentration close to its Km value.
-
Measure the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control:
-
% Inhibition = [(V₀_no_inhibitor - V₀_with_inhibitor) / V₀_no_inhibitor] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Logical Relationship for Data Analysis
The following diagram illustrates the logical flow of data analysis from raw fluorescence readings to the final kinetic parameters or inhibitor potency.
Caption: Logical flow diagram for data analysis in MMP kinetic assays.
Conclusion
The this compound fluorogenic substrate provides a sensitive and continuous method for assaying MMP activity. The protocols outlined in this document offer a comprehensive guide for researchers to measure MMP kinetics and to screen for potential inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is paramount in the fields of enzymology and drug discovery.
References
Application Notes and Protocols for Dnp-PLGLWAr-NH2 Based Gelatinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelatinases, a subgroup of the matrix metalloproteinase (MMP) family, particularly MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis. Accurate and efficient measurement of gelatinase activity is therefore critical in basic research and drug development.
This document provides a detailed guide for a sensitive and continuous fluorometric assay for gelatinase activity using the Dnp-PLGLWAr-NH2 substrate. This substrate is a synthetic peptide that is specifically cleaved by gelatinases. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3] The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon enzymatic cleavage by a gelatinase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2][4]
Assay Principle: FRET-Based Detection
The this compound substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorogenic group and a quenching group. When the substrate is intact, the energy from the excited fluorophore is transferred to the nearby quencher, preventing the emission of light. Gelatinase-mediated cleavage of the peptide backbone separates the fluorophore from the quencher, disrupting FRET and resulting in a quantifiable increase in fluorescence.
Caption: Principle of the FRET-based gelatinase assay.
Materials and Reagents
Required Materials
-
This compound Substrate
-
Recombinant active gelatinase (e.g., MMP-2, MMP-9) for positive control and standard curve
-
Gelatinase inhibitor (e.g., EDTA, 1,10-Phenanthroline) for negative control
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35. Store at 4°C.
-
This compound Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Active Gelatinase Stock Solution: Reconstitute the enzyme in assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solution: Prepare a 100 mM stock solution of a broad-spectrum MMP inhibitor like EDTA in deionized water.
Experimental Protocols
Part 1: Standard Curve of a Known Fluorophore
To relate the relative fluorescence units (RFU) to the concentration of the product, a standard curve should be generated using a known concentration of the free fluorophore (if available) or by complete digestion of a known amount of substrate.
Part 2: Gelatinase Activity Assay
The following protocol is a general guideline and should be optimized for specific experimental conditions.
Caption: Experimental workflow for the gelatinase assay.
Procedure:
-
Prepare the Reaction Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of your test sample (e.g., cell lysate, conditioned media) to the appropriate wells.
-
For the positive control, add 10 µL of a known concentration of active gelatinase.
-
For the negative control, pre-incubate the gelatinase with 10 µL of an inhibitor for 15-30 minutes before adding it to the well.
-
For the blank (substrate control), add 10 µL of assay buffer instead of a sample.
-
-
Prepare the Substrate Working Solution:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration. A typical starting concentration is 10 µM.
-
-
Initiate the Reaction:
-
Add 40 µL of the substrate working solution to each well to bring the total volume to 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 280 nm, Em: 360 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Part 3: Data Analysis
-
Subtract Background Fluorescence: For each time point, subtract the fluorescence intensity of the blank well from the fluorescence intensity of the sample and control wells.
-
Determine the Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is the reaction rate in RFU/min.
-
Calculate Gelatinase Activity: Convert the reaction rate from RFU/min to pmol/min using a standard curve. The gelatinase activity can be expressed as:
Activity (pmol/min/mg) = (Rate of fluorescence change (RFU/min) / Slope of standard curve (RFU/pmol)) / mg of protein in the sample
Data Presentation
Table 1: Kinetic Parameters for this compound
| Enzyme | Km (µM) | Vmax (RFU/s) | kcat/Km (M-1s-1) |
| MMP-2 | User Determined | User Determined | User Determined |
| MMP-9 | User Determined | User Determined | User Determined |
| Note: These values should be determined empirically by the researcher under their specific assay conditions. |
Table 2: IC₅₀ Values of Common Gelatinase Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| EDTA | MMP-2 | User Determined |
| EDTA | MMP-9 | User Determined |
| 1,10-Phenanthroline | MMP-2 | User Determined |
| 1,10-Phenanthroline | MMP-9 | User Determined |
| GM6001 | MMP-2 | User Determined |
| GM6001 | MMP-9 | User Determined |
| Note: IC₅₀ values are dependent on substrate concentration and should be determined experimentally. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive enzyme | Use a fresh aliquot of enzyme; ensure proper storage. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| Substrate degradation | Store substrate stock solution protected from light at -20°C. Prepare working solution fresh. | |
| High Background | Autofluorescence of samples | Run a sample blank (sample without substrate) to determine background fluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile water. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay buffer conditions are optimal for enzyme stability. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature throughout the assay. |
Conclusion
The this compound based gelatinase assay is a robust and sensitive method for quantifying gelatinase activity. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can obtain reliable and reproducible data, facilitating advancements in the study of gelatinase function and the development of novel therapeutics.
References
Application Notes and Protocols for Measuring MMP-2 and MMP-9 Activity with Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) activity using the fluorogenic substrate Dnp-PLGLWAr-NH2. This substrate is a valuable tool for studying the enzymatic activity of MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[1][2][3][4][5]
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1][5] MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are two key members of this family that are particularly important in the breakdown of type IV collagen, a major component of the basement membrane.[2][5] Dysregulation of MMP-2 and MMP-9 activity is associated with numerous diseases, most notably cancer, where they facilitate tumor invasion and metastasis.[1][2][3][4] Therefore, the accurate measurement of their activity is critical for both basic research and the development of therapeutic inhibitors.
The fluorogenic peptide this compound serves as a highly specific substrate for MMP-2 and MMP-9. The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET).[6] The peptide contains a fluorescent reporter group, Tryptophan (Trp), and a quencher group, 2,4-Dinitrophenyl (Dnp).[6][7] In the intact substrate, the fluorescence of the Trp residue is quenched by the close proximity of the Dnp group. Upon cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by an active MMP-2 or MMP-9 enzyme, the Trp and Dnp moieties are separated, leading to an increase in fluorescence intensity.[7] This increase in fluorescence is directly proportional to the enzyme activity and can be monitored in real-time to determine kinetic parameters.
Data Presentation
Table 1: Kinetic Parameters for MMP-2 with a Structurally Similar Fluorogenic Substrate
| Enzyme | Substrate Sequence | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| MMP-2 | [(GPO)5GPK(Mca)GPPG~VVGEK(Dnp)GEQ(GPO)5]3 | 4.4 | 0.062 | 14,000 |
| MMP-2 | LS276-THP (NIRF probe) | 2.2 ± 0.24 | 0.066 | 30,000 |
Table 2: IC50 Values of Selected Inhibitors for MMP-2 and MMP-9
| Inhibitor | Target Enzyme | IC50 | Reference |
| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 nM | [9] |
| MMP-9 | 240 nM | [9] | |
| ARP100 | MMP-2 | 12 nM | [10] |
| AG-L-66085 | MMP-9 | 5 nM | [10] |
| Sodium Fluoride (B91410) | Purified MMP-2 | 100 ppm | [11] |
| Purified MMP-9 | 75 ppm | [11] |
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human MMP-2 and MMP-9 (active forms).
-
Substrate: this compound (or a similar fluorogenic substrate such as Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg).[7][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
-
Inhibitors (optional): A broad-spectrum MMP inhibitor (e.g., EDTA) or specific MMP-2/MMP-9 inhibitors for control experiments.
-
Equipment: Fluorescence microplate reader capable of excitation at 280 nm and emission at 360 nm, 96-well black microplates, standard laboratory pipettes, and tubes.
Protocol for Measuring MMP-2 and MMP-9 Activity
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.
-
Dilute the substrate stock solution to a working concentration of 10 µM in Assay Buffer immediately before use.
-
Thaw the active MMP-2 and MMP-9 enzymes on ice. Dilute the enzymes to the desired concentrations in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically. A starting concentration range of 1-10 nM is recommended.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 50 µL of the diluted enzyme solution.
-
For blank wells, add 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the 10 µM substrate working solution to each well. The final substrate concentration will be 5 µM.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes at 37°C.
-
For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the enzyme-containing wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in fluorescence units per unit of time.
-
Protocol for Screening MMP-2 and MMP-9 Inhibitors
-
Preparation of Reagents:
-
Follow the reagent preparation steps as described in section 3.2.1.
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 40 µL of the diluted enzyme solution to each well.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells.
-
For control wells (no inhibition), add 10 µL of Assay Buffer (with the same concentration of solvent as the inhibitor dilutions).
-
For blank wells, add 50 µL of Assay Buffer without enzyme or inhibitor.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 10 µM substrate working solution to each well.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition steps as described in section 3.2.3.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Mechanism of Action
Caption: FRET-based cleavage of this compound by MMP-2/9.
Experimental Workflow
Caption: General workflow for the MMP-2/9 fluorometric assay.
MMP-2/9 Signaling Pathway in Cancer Invasion
Caption: Role of MMP-2/9 in extracellular matrix degradation and cancer cell invasion.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium fluoride inhibits MMP-2 and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for High-Throughput Screening of MMP Inhibitors using Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. This makes MMPs attractive therapeutic targets for drug discovery.
The fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, is a valuable tool for the high-throughput screening (HTS) of MMP inhibitors. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorophore (Tryptophan) and a quencher (2,4-Dinitrophenyl, Dnp). In its intact state, the proximity of the Dnp group to the Tryptophan residue quenches the latter's fluorescence. Upon cleavage of the peptide bond between Glycine and Leucine by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This provides a direct measure of enzyme activity and its inhibition. This application note provides a detailed protocol for utilizing the this compound substrate in an HTS campaign to identify novel MMP inhibitors.
Principle of the Assay
The this compound assay is a fluorescence-based enzymatic assay. The substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2, is cleaved by MMPs at the Gly-Leu bond. This cleavage separates the Dnp quencher from the Tryptophan (Trp) fluorophore, resulting in an increase in fluorescence that can be monitored over time. The rate of this fluorescence increase is proportional to the MMP activity. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-P3484 | -20°C |
| Recombinant Human MMPs (e.g., MMP-1, MMP-9) | R&D Systems | Varies | -80°C |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35) | In-house preparation | N/A | 4°C |
| APMA (p-Aminophenylmercuric Acetate) | Sigma-Aldrich | A9563 | 4°C |
| Known MMP Inhibitor (e.g., Batimastat, Marimastat) | Selleck Chemicals | S1060, S1047 | -20°C |
| DMSO (Dimethyl Sulfoxide), anhydrous | Sigma-Aldrich | 276855 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3710 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij 35 in deionized water. Filter sterilize and store at 4°C.
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized peptide in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution (20 µM): On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to a final working concentration of 20 µM.
-
Recombinant MMP Stock Solution: Reconstitute the lyophilized enzyme in the buffer recommended by the manufacturer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MMP Working Solution: Activate the pro-MMP to its active form by incubating with APMA. A typical activation procedure involves incubating the pro-MMP with 1 mM APMA for 2-4 hours at 37°C. The optimal APMA concentration and incubation time should be determined empirically for each MMP. After activation, dilute the active MMP in Assay Buffer to a working concentration that provides a linear reaction rate for at least 60 minutes. A starting concentration of 5-10 nM is recommended.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and known inhibitors (e.g., Batimastat) in 100% DMSO to a stock concentration of 10 mM.
-
Compound Plates: Serially dilute the inhibitor stock solutions in DMSO to create a concentration range for IC₅₀ determination. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound solution from the compound plates into the wells of a 384-well black assay plate. Also, dispense 100 nL of DMSO into the control wells (no inhibitor and maximum activity controls). Dispense 100 nL of a known inhibitor (e.g., Batimastat at a final concentration of 10 µM) into the positive control (minimum activity) wells.
-
Enzyme Addition: Add 10 µL of the MMP working solution to each well of the assay plate.
-
Inhibitor Incubation: Incubate the plate for 30 minutes at 37°C to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[1][2]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial reaction velocity (v) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Maximum Activity (No Inhibition): Average the reaction rates from the DMSO-only wells (v_max).
-
Minimum Activity (Positive Control): Average the reaction rates from the known inhibitor wells (v_min).
-
Percent Inhibition for each test compound: % Inhibition = 100 * (1 - (v_compound - v_min) / (v_max - v_min))
-
-
IC₅₀ Determination: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Quantitative Data Summary
The following tables provide a template for summarizing the key quantitative data for the this compound assay. The specific values should be determined experimentally.
Table 1: Kinetic Parameters for this compound with Various MMPs
| MMP Isoform | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| MMP-1 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| MMP-2 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| MMP-9 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| MMP-13 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
Table 2: IC₅₀ Values of Known MMP Inhibitors using the this compound Assay
| Inhibitor | Target MMP | IC₅₀ (nM) |
| Batimastat | Broad-spectrum | [Data to be determined experimentally] |
| Marimastat | Broad-spectrum | [Data to be determined experimentally] |
| TIMP-1 | MMP-9 | [Data to be determined experimentally] |
| TIMP-2 | MMP-2 | [Data to be determined experimentally] |
Visualizations
MMP Activation and Inhibition Signaling Pathway
Caption: Overview of MMP activation and inhibition pathways.
High-Throughput Screening Workflow for MMP Inhibitors
Caption: A typical workflow for a high-throughput screening campaign.
Conclusion
The this compound fluorogenic substrate provides a robust and sensitive tool for the high-throughput screening of MMP inhibitors. The assay is amenable to automation and miniaturization, making it suitable for large-scale screening campaigns. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for ensuring the quality and reliability of the screening data. The protocols and information provided in this application note serve as a comprehensive guide for researchers initiating HTS campaigns to discover novel modulators of MMP activity for therapeutic development.
References
Protocol for Quantifying Total MMP Activity in Conditioned Media
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in various physiological processes, including development, tissue repair, and angiogenesis, as well as in pathological conditions such as cancer metastasis and arthritis. MMPs are typically secreted as inactive zymogens (pro-MMPs) and require activation to become functional. This protocol provides a detailed methodology for quantifying the total MMP activity in conditioned media, which includes both the endogenously active MMPs and the pro-MMPs activated in vitro. Two primary methods are detailed: a general, high-throughput fluorometric assay for total MMP activity and the more specific gelatin zymography for analyzing MMP-2 and MMP-9.
I. General Principles
To measure total MMP activity, it is essential to first chemically activate the pro-MMPs present in the sample. This is commonly achieved by using organomercurial compounds like 4-aminophenylmercuric acetate (B1210297) (APMA), which disrupts the cysteine-switch mechanism that keeps the enzyme in its latent form.[1][2] Once activated, the total MMP activity can be quantified using various methods.
-
Fluorometric Assays: These assays utilize a quenched fluorogenic substrate.[3] In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to the total MMP activity. This method is highly sensitive and suitable for high-throughput screening.[4][5]
-
Gelatin Zymography: This technique is particularly useful for identifying the activity of gelatinases, primarily MMP-2 and MMP-9.[6][7] Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[8] After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a stained background.[9]
II. Experimental Workflow
The overall workflow for quantifying total MMP activity in conditioned media involves several key stages, from cell culture and sample preparation to the final activity measurement.
Caption: Experimental workflow for quantifying total MMP activity.
III. Protocol 1: Fluorometric Assay for Total MMP Activity
This protocol provides a general method for quantifying total MMP activity using a fluorometric assay kit. Specific details may vary depending on the commercial kit used.
A. Materials and Reagents
-
Conditioned media (serum-free)
-
Fluorometric MMP Activity Assay Kit (e.g., Abcam ab112146, AAT Bioquest Amplite™ Universal)[5]
-
MMP Green/Red Substrate
-
Assay Buffer
-
APMA (4-aminophenylmercuric acetate)
-
-
96-well black microplate
-
Fluorescence microplate reader
B. Experimental Protocol
-
Sample Preparation:
-
Pro-MMP Activation:
-
Prepare a 2 mM APMA working solution by diluting the stock solution (e.g., 1 M) 1:500 with the provided assay buffer.[4][12]
-
In a microcentrifuge tube, mix equal volumes of the conditioned media sample and the 2 mM APMA working solution (final APMA concentration of 1 mM).[12]
-
Incubation times for activation vary depending on the specific MMP. For a general total activity assay, incubate at 37°C for 1-4 hours.[2][12] Refer to the table below for specific MMP activation times.
-
-
Assay Procedure:
-
Add 50 µL of the APMA-activated sample to a well of a 96-well black microplate.
-
Prepare a substrate working solution by diluting the MMP Green/Red Substrate 1:100 with the assay buffer.[12]
-
Add 50 µL of the substrate working solution to each well containing the sample.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for green fluorescent substrates or Ex/Em = 540/590 nm for red fluorescent substrates).[4]
-
C. Data Presentation
| MMP | Recommended APMA Incubation Time at 37°C |
| MMP-1 | 3 hours |
| MMP-2 | 1 hour |
| MMP-3 | 24 hours |
| MMP-7 | 20 minutes - 1 hour |
| MMP-8 | 1 hour |
| MMP-9 | 2 hours |
| MMP-10 | 24 hours |
| MMP-11 | Not required (already active) |
| Data adapted from commercial assay kit protocols.[12] |
IV. Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol details the procedure for identifying and semi-quantifying the activity of MMP-2 and MMP-9.
A. Materials and Reagents
-
Conditioned media (serum-free)
-
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing/washing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing/incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
B. Experimental Protocol
-
Sample Preparation and Activation:
-
Prepare conditioned media as described in Protocol 1, Section B.1.
-
Activate pro-MMPs with APMA as described in Protocol 1, Section B.2.
-
Determine the protein concentration of the samples to ensure equal loading.
-
Mix the activated sample with a non-reducing sample buffer. Do not heat the samples.
-
-
Gel Electrophoresis:
-
Renaturation and Development:
-
Staining and Visualization:
C. Data Presentation
| Reagent/Buffer | Composition | Purpose |
| Separating Gel (8%) | 8% Acrylamide/Bis-acrylamide, 0.375 M Tris-HCl pH 8.8, 0.1% SDS, 0.1% Gelatin, APS, TEMED | Matrix for protein separation with substrate |
| Stacking Gel (4%) | 4% Acrylamide/Bis-acrylamide, 0.125 M Tris-HCl pH 6.8, 0.1% SDS, APS, TEMED | Stacks proteins for better resolution |
| Non-Reducing Sample Buffer | 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 0.01% bromophenol blue | Prepares sample for electrophoresis |
| Renaturing Buffer | 2.5% Triton X-100 in dH₂O | Removes SDS and allows enzyme renaturation |
| Developing Buffer | 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100 | Provides optimal conditions for MMP activity |
| Staining Solution | 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid | Stains the undigested gelatin |
| Destaining Solution | 40% methanol, 10% acetic acid in dH₂O | Removes excess stain to visualize bands |
V. Signaling Pathway Context
The expression and secretion of MMPs are often regulated by complex signaling pathways initiated by growth factors, cytokines, and other extracellular stimuli. Understanding these pathways can provide context for observed changes in MMP activity.
Caption: Simplified signaling pathways regulating MMP expression.
By following these detailed protocols, researchers can reliably quantify the total MMP activity in conditioned media, providing valuable insights into the role of these critical enzymes in their experimental systems.
References
- 1. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Gelatin Zymography of Conditioned Media from Tumor Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. quickzyme.com [quickzyme.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Zymography using Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ zymography is a powerful technique used to detect and localize proteolytic enzyme activity directly within tissue sections. This method provides crucial spatial information about enzymatic processes in their native microenvironment, which is often lost in traditional solution-based assays. These application notes provide a detailed protocol for performing in situ zymography using the fluorogenic peptide substrate Dnp-PLGLWAr-NH2. This substrate is particularly useful for detecting the activity of matrix metalloproteinases (MMPs), a family of enzymes implicated in numerous physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.
This compound is a synthetic substrate for collagenases and gelatinases.[1] Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide contains a fluorophore and a quencher moiety. In the intact peptide, the quencher (Dinitrophenyl, Dnp) is in close proximity to a fluorophore (Tryptophan, W), suppressing its fluorescence.[2] Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be visualized and quantified using fluorescence microscopy.
Applications in Research and Drug Development
-
Localization of MMP Activity: Visualize the precise location of active MMPs (e.g., MMP-1, MMP-2, MMP-9) in tissue sections, allowing for the correlation of enzymatic activity with specific cell types or histological features.[3][4]
-
Cancer Biology: Investigate the role of MMPs in tumor invasion, metastasis, and angiogenesis by mapping their activity in tumor microenvironments.
-
Inflammation and Immunology: Study the contribution of MMPs to inflammatory processes and immune cell migration in various disease models.
-
Tissue Remodeling and Fibrosis: Analyze MMP activity during wound healing, tissue repair, and the progression of fibrotic diseases.
-
Drug Development: Evaluate the efficacy of MMP inhibitors in preclinical studies by assessing the reduction of MMP activity in target tissues.
Physicochemical Properties and Spectral Data
A clear understanding of the substrate's properties is crucial for successful experimental design.
| Property | Value |
| Full Name | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 |
| Target Enzymes | Collagenases/Gelatinases (e.g., MMP-1, MMP-2, MMP-9)[2][5] |
| Mechanism of Action | FRET-based fluorogenic substrate[2] |
| Excitation Wavelength | ~280 nm (for Tryptophan)[2][5] |
| Emission Wavelength | ~360 nm[5] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This section provides a detailed methodology for performing in situ zymography with this compound on frozen tissue sections.
I. Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MMP activity buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Broad-spectrum MMP inhibitor (e.g., GM6001, EDTA) for negative controls
-
Cryostat and microscope slides
-
Humidified chamber
-
Fluorescence microscope with appropriate filters for Tryptophan (or DAPI channel)
-
Mounting medium
II. Protocol for In Situ Zymography on Frozen Sections
-
Tissue Preparation:
-
Rapidly freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen or on dry ice.
-
Store frozen tissue blocks at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 8-12 µm.
-
Mount the sections onto pre-cleaned, uncoated glass microscope slides.
-
Allow sections to air dry for 15-20 minutes at room temperature.
-
-
Substrate Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM).
-
Dilute the stock solution in pre-warmed (37°C) MMP activity buffer to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 10-50 µM.
-
For Negative Controls: Prepare a separate aliquot of the substrate solution containing a broad-spectrum MMP inhibitor (e.g., 50 µM GM6001 or 20 mM EDTA). Pre-incubate the inhibitor with the tissue section for 15-20 minutes before adding the substrate solution.
-
-
Incubation:
-
Carefully overlay each tissue section with 50-100 µL of the substrate solution, ensuring the entire section is covered.
-
Place the slides in a light-protected, humidified chamber to prevent drying.
-
Incubate at 37°C. The optimal incubation time can vary from 1 to 6 hours and should be determined empirically based on the level of enzymatic activity in the tissue.
-
-
Washing and Mounting:
-
After incubation, gently wash the slides twice with PBS or the MMP activity buffer to remove excess substrate.
-
Mount the sections with an aqueous mounting medium. Avoid using mounting media that may autofluoresce.
-
-
Imaging and Data Analysis:
-
Immediately visualize the sections using a fluorescence microscope. Use an excitation filter around 280 nm and an emission filter around 360 nm.
-
Capture images using a consistent set of parameters (e.g., exposure time, gain) for all samples, including controls.
-
The fluorescence intensity corresponds to the level of MMP activity.
-
For quantitative analysis, measure the mean fluorescence intensity in defined regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence from the negative control sections to determine the specific signal.
-
III. Quantitative Data Presentation
The results of a quantitative in situ zymography experiment can be summarized as follows:
| Treatment Group | Region of Interest | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control | Tumor Core | 150.7 | 15.2 |
| Control | Invasive Front | 350.2 | 25.8 |
| MMP Inhibitor X | Tumor Core | 55.3 | 8.9 |
| MMP Inhibitor X | Invasive Front | 98.6 | 12.4 |
| Negative Control | Entire Section | 45.1 | 7.5 |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Real-time Monitoring of MMP Activity with Dnp-PLGLWAr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes, such as development and wound healing, and in pathological conditions including arthritis, tumor invasion, and metastasis. The fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, offers a sensitive and continuous assay for monitoring the activity of various MMPs, including MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-7 (matrilysin), and MMP-9 (gelatinase-B).[1]
This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence incorporates a tryptophan (Trp) residue as a native fluorescent donor and a 2,4-dinitrophenyl (Dnp) group as a quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan residue quenches the intrinsic fluorescence of tryptophan. Upon enzymatic cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time kinetic analysis of MMP activity. The primary cleavage site for many MMPs on this substrate is the Gly-Leu bond.[2]
Principle of the Assay
The this compound substrate utilizes the natural fluorescence of the tryptophan residue, which is quenched by the Dnp group in the intact peptide. When an MMP cleaves the peptide bond between Glycine and Leucine, the Dnp quencher is spatially separated from the Tryptophan fluorophore. This separation disrupts the FRET, resulting in an increase in fluorescence that can be monitored in real-time. The rate of fluorescence increase is directly proportional to the MMP activity.
Caption: Principle of the FRET-based MMP activity assay.
Quantitative Data
The catalytic efficiency of MMPs in cleaving the this compound substrate is represented by the kinetic parameters Km and kcat. The following table summarizes the available kinetic data for the hydrolysis of a closely related substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2, by various MMPs.
| MMP Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (human fibroblast collagenase) | 0.23 | 60 | 3,800 |
| MMP-2 (human gelatinase A) | 1.1 | 110 | 10,000 |
Data obtained for the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 as reported by Stack and Gray, 1989.[2] Note that kinetic parameters can vary depending on assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant active MMP enzyme(s) of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
MMP Inhibitor (optional, for control experiments): e.g., GM6001 (a broad-spectrum MMP inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader capable of excitation at ~280 nm and emission at ~360 nm
Experimental Workflow
References
Application Notes and Protocols: Dnp-PLGLWAr-NH2 Substrate in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the complex in vivo microenvironment compared to traditional 2D cell culture. A critical aspect of this microenvironment is the dynamic remodeling of the extracellular matrix (ECM), a process heavily reliant on the activity of matrix metalloproteinases (MMPs). The Dnp-PLGLWAr-NH2 peptide is a fluorogenic substrate designed for the sensitive and continuous measurement of MMP activity, particularly collagenases and gelatinases, within these 3D models.
This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3] The peptide incorporates a fluorophore, Tryptophan (Trp), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group to the Tryptophan residue results in the quenching of Tryptophan's intrinsic fluorescence.[1] Upon cleavage of the peptide backbone by an active MMP at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1] This allows for real-time kinetic evaluation of MMP activity directly within the 3D cell culture environment.[4][5][6]
Core Applications
-
Real-time monitoring of global MMP activity: Quantify the overall MMP activity within 3D cell cultures like spheroids or cells encapsulated in hydrogels.[4][5]
-
High-throughput screening of MMP inhibitors: Efficiently screen compound libraries for potential MMP inhibitors in a physiologically relevant 3D tumor model.[6][7][8]
-
Investigating cellular invasion and metastasis: Correlate MMP activity with cancer cell invasion and migration in 3D matrices.[5][7]
-
Studying the effects of microenvironmental cues: Assess how factors like matrix stiffness, growth factors, or co-culture with other cell types influence MMP activity.[4]
Data Presentation
Quantitative Analysis of MMP Activity
The following table summarizes representative quantitative data that can be obtained using the this compound substrate in a 3D cell culture model, such as A375 melanoma cells encapsulated in a PEG-hydrogel.[5][6]
| Cell Seeding Density (cells/mL) | Initial Fluorescence (RFU) at 0h | Fluorescence (RFU) at 24h | Fold Change in MMP Activity |
| 0 (Control) | 50 ± 5 | 55 ± 8 | 1.1 |
| 0.5 x 10⁶ | 52 ± 6 | 150 ± 15 | 2.9 |
| 1.0 x 10⁶ | 55 ± 7 | 300 ± 25 | 5.5 |
| 2.0 x 10⁶ | 58 ± 8 | 550 ± 40 | 9.5 |
| 4.0 x 10⁶ | 60 ± 9 | 950 ± 60 | 15.8 |
RFU: Relative Fluorescence Units. Data are representative and should be determined empirically for each cell line and experimental setup.
Inhibitor Screening Data
This table illustrates the use of the substrate to determine the efficacy of a broad-spectrum MMP inhibitor (e.g., GM6001) on tumor spheroids.
| Treatment | Spheroid Invasion (Area, µm²) | MMP Activity (RFU) | % Inhibition of MMP Activity |
| Vehicle Control (DMSO) | 150,000 ± 12,000 | 850 ± 50 | 0% |
| 1 µM GM6001 | 110,000 ± 9,000 | 500 ± 30 | 41% |
| 10 µM GM6001 | 75,000 ± 6,000 | 200 ± 20 | 76% |
| 50 µM GM6001 | 55,000 ± 5,000 | 100 ± 15 | 88% |
Visualizations
Caption: FRET mechanism of the this compound substrate.
Caption: Experimental workflow for MMP activity assay in 3D models.
Caption: Signaling pathway leading to MMP activation and ECM remodeling.
Experimental Protocols
Protocol 1: Measuring Global MMP Activity in Hydrogel-Encapsulated Cells
This protocol is adapted for measuring MMP activity from cells cultured in a 3D hydrogel matrix, such as polyethylene (B3416737) glycol (PEG) or Matrigel, in a 96-well format.[5][6]
Materials:
-
This compound substrate (Store stock solution at -20°C, protected from light)
-
3D cell culture hydrogel of choice (e.g., PEG-NB, Matrigel)
-
Cell suspension of interest
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5
-
DMSO (for substrate reconstitution)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (capable of Ex/Em ≈ 280/360 nm)
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Encapsulation:
-
Prepare the hydrogel precursor solution according to the manufacturer's instructions.
-
Resuspend cells to achieve the desired final seeding density (e.g., 0.5 to 5 x 10⁶ cells/mL).
-
Mix the cell suspension with the hydrogel precursor solution.
-
Pipette the cell-hydrogel solution into the center of the wells of a black, clear-bottom 96-well plate.
-
Allow the hydrogels to polymerize according to the manufacturer's protocol (e.g., 30 minutes at 37°C).
-
-
Assay Setup:
-
Once gels have polymerized, add 100 µL of pre-warmed cell culture medium to each well.
-
Prepare the substrate working solution by diluting the 1 mM stock into the Assay Buffer to a final concentration of 10 µM. A typical final concentration in the well is 1-5 µM.
-
Add the substrate working solution to each well. Include control wells with hydrogels but no cells to measure background fluorescence.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 280 nm, Emission: 360 nm).
-
For kinetic analysis, take readings every 15-30 minutes for a period of 4-24 hours. For an endpoint assay, take an initial reading (t=0) and a final reading after a defined incubation period (e.g., 24 hours).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells) from the values of the cell-containing wells.
-
Plot the change in relative fluorescence units (RFU) over time. The slope of the linear portion of this curve is proportional to the rate of MMP activity.
-
For endpoint assays, calculate the fold change in fluorescence by dividing the final RFU by the initial RFU.
-
Protocol 2: Screening MMP Inhibitors Using Tumor Spheroids
This protocol outlines a method for evaluating the efficacy of MMP inhibitors on pre-formed tumor spheroids embedded in an ECM-like gel.[7][8]
Materials:
-
Pre-formed tumor spheroids (e.g., from U-87 MG or MDA-MB-231 cells)
-
Collagen Type I or Matrigel
-
This compound substrate
-
MMP inhibitor(s) of interest and vehicle control (e.g., DMSO)
-
Assay Buffer (as described in Protocol 1)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Spheroid Embedding:
-
Generate tumor spheroids using a suitable method (e.g., hanging drop, ultra-low attachment plates).
-
Prepare a collagen or Matrigel solution on ice.
-
Gently transfer single spheroids into the wells of a pre-chilled 96-well plate.
-
Add the collagen/Matrigel solution to embed the spheroids and allow it to polymerize at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the MMP inhibitor in cell culture medium.
-
Once the matrix has polymerized, add the medium containing the inhibitor or vehicle control to the respective wells.
-
Pre-incubate the spheroids with the inhibitor for 1-2 hours at 37°C.
-
-
MMP Activity Measurement:
-
Prepare a 2X substrate working solution in Assay Buffer.
-
Add an equal volume of the 2X substrate solution to each well, achieving a final substrate concentration of 1-5 µM.
-
Place the plate in a fluorescence microplate reader at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence at desired time points (e.g., 6, 12, 24, and 36 hours).[7]
-
Optional: Acquire images of the spheroids at the same time points to correlate MMP activity with spheroid invasion into the surrounding matrix.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (RFU_inhibitor - RFU_no_cells) / (RFU_vehicle - RFU_no_cells)] x 100
-
Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels [jove.com]
- 6. Video: Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels [jove.com]
- 7. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Matrix Metalloproteinase Activity and Inhibition in Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve high background fluorescence in Dnp-PLGLWAr-NH2 assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Dnp-PLGLWAr-NH2 assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the signal from your enzymatic reaction, leading to low signal-to-noise ratios and inaccurate data. This guide provides a step-by-step approach to identify and resolve the root causes of high background fluorescence in your this compound assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in the this compound assay?
High background fluorescence in this assay can stem from several sources:
-
Substrate Autofluorescence/Degradation: The this compound substrate itself may have some intrinsic fluorescence, or it may degrade over time, leading to a higher background signal.
-
Contaminated Reagents or Buffers: Reagents, buffers, or water used in the assay may be contaminated with fluorescent compounds.
-
Autofluorescence from Assay Components: Biological samples, test compounds, or even the microplate itself can exhibit autofluorescence.
-
Improper Assay Conditions: Suboptimal substrate or enzyme concentrations can contribute to a higher background.
-
Incorrect Instrument Settings: Using the wrong excitation/emission wavelengths or an inappropriate plate reader can increase background readings.
Q2: I suspect my test compound is autofluorescent. How can I confirm and correct for this?
Autofluorescence from test compounds is a common issue.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing the assay buffer and your test compound at the same concentration used in the experiment, but without the enzyme or substrate.
-
Measure Fluorescence: Read the fluorescence of these control wells at the same excitation and emission wavelengths used for the assay.
-
Subtract Background: If significant fluorescence is detected, subtract this value from the readings of your experimental wells containing the test compound.
Q3: My background is high even in the "no enzyme" control wells. What should I investigate?
High background in the absence of the enzyme points to issues with the substrate or other assay components.
Troubleshooting Steps:
-
Check Substrate Integrity: The this compound substrate can degrade if not stored properly (e.g., exposure to light or repeated freeze-thaw cycles).[1] Consider preparing fresh substrate from a new stock.
-
Evaluate Reagent and Buffer Purity: Prepare fresh assay buffers using high-purity water and reagents. Ensure that components like DMSO, if used to dissolve compounds, are of high quality and do not contribute to fluorescence.
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the signal, it can also elevate the background. Perform a substrate titration to find the optimal concentration that provides a good signal-to-background ratio. A common starting point for similar substrates is in the range of 1-10 µM.
Q4: What type of microplate should I use for this fluorescence assay?
The choice of microplate is crucial for minimizing background fluorescence.
Recommendation:
-
Use Black Microplates: Black, opaque microplates are recommended for fluorescence intensity assays.[1][2] They minimize background fluorescence and reduce well-to-well crosstalk by absorbing stray light.[2] White or clear plates can reflect or transmit light, leading to higher background readings.[1][3]
Q5: How can I optimize my plate reader settings to reduce background?
Incorrect instrument settings can significantly impact your results.
Troubleshooting Steps:
-
Verify Wavelengths: Ensure that the excitation and emission wavelengths on your plate reader are correctly set for the this compound substrate. The typical excitation is around 280 nm and emission is around 360 nm, but it's always best to confirm the specific recommendations for your substrate lot.
-
Adjust Gain Settings: Optimize the gain setting on your reader. A high gain can amplify both the signal and the background. Aim for a setting that provides a good dynamic range without saturating the detector.
-
Consider "Top" vs. "Bottom" Reading: For solution-based assays, top reading is generally preferred and can be more sensitive. However, if you are working with adherent cells, bottom reading may help to reduce interference from media components.[4]
Experimental Protocols & Data Presentation
Key Experimental Protocols
A generalized protocol for performing an MMP activity assay with a FRET-based substrate like this compound is provided below. This should be adapted based on the specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5.
-
Enzyme Solution: Reconstitute the MMP enzyme in assay buffer to a stock concentration. Prepare working dilutions immediately before use.
-
Substrate Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Dilute further in assay buffer to the desired working concentration.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Data Acquisition:
-
Wavelengths: Set the excitation wavelength to ~280 nm and the emission wavelength to ~360 nm.
-
Measurement: Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes).
Quantitative Data Summary
The optimal concentrations for your specific assay should be determined empirically. The following table provides typical concentration ranges for similar fluorogenic MMP substrates.
| Parameter | Typical Range | Purpose |
| Substrate Concentration | 1 - 10 µM | Should be around the Kₘ value for the enzyme to ensure the reaction is not substrate-limited. |
| Enzyme Concentration | Varies (ng/mL to µg/mL range) | Should be titrated to ensure the reaction rate is linear over the measurement period. |
A good signal-to-background ratio is crucial for reliable data. While the ideal ratio can vary, a ratio of at least 3 to 5 is generally considered acceptable for most fluorescence-based assays.
Visualizations
Signaling Pathway: FRET-based MMP Assay
Caption: Mechanism of the FRET-based MMP assay.
Experimental Workflow
Caption: A typical experimental workflow for the this compound assay.
Troubleshooting Logic
References
Technical Support Center: Optimizing Dnp-PLGLWAr-NH2 Concentration for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Dnp-PLGLWAr-NH2 for kinetic studies of Matrix Metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic peptide substrate used to measure the activity of enzymes, primarily Matrix Metalloproteinases (MMPs) such as MMP-1 and MMP-9. The peptide sequence is specifically designed to be recognized and cleaved by these enzymes. The substrate contains a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group to the Tryptophan quenches its fluorescence through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between Glycine (G) and Leucine (L), the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the lyophilized peptide should be stored at -20°C to -70°C, protected from light. Once reconstituted, it is recommended to aliquot the substrate solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should also be stored at -20°C or lower and protected from light.
Q3: What is a good starting concentration for this compound in a kinetic assay?
A common starting point for substrate concentration in an initial experiment is around the Michaelis-Menten constant (K_m) of the enzyme for that substrate. For many MMPs and similar fluorogenic substrates, the K_m values can range from the low to high micromolar concentrations. A typical initial test concentration could be in the range of 1-10 µM. However, for accurate determination of kinetic parameters like K_m and V_max, it is essential to test a range of substrate concentrations.
Q4: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of the Dnp group, this compound may have limited solubility in aqueous buffers. It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). This stock solution can then be diluted into the aqueous assay buffer to the desired final concentrations. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid inhibiting the enzyme.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer composition (e.g., missing essential cofactors like Ca²⁺ and Zn²⁺). 3. Incorrect instrument settings (excitation/emission wavelengths). 4. Substrate degradation. | 1. Verify enzyme activity with a positive control. 2. Ensure the assay buffer contains necessary cofactors (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 50 µM ZnSO₄, pH 7.5). 3. Set the fluorometer to the appropriate wavelengths for Tryptophan fluorescence (Excitation: ~280 nm, Emission: ~360 nm). 4. Use freshly prepared substrate dilutions and protect from light. |
| High background fluorescence | 1. Substrate instability or degradation in the assay buffer. 2. Autofluorescence from assay components or the microplate. 3. Contaminated reagents. | 1. Run a control experiment with the substrate in the assay buffer without the enzyme to check for spontaneous hydrolysis. 2. Use black, non-binding microplates designed for fluorescence assays. Measure the fluorescence of a buffer-only control. 3. Use high-purity reagents and freshly prepared buffers. |
| Non-linear reaction progress curves (signal plateaus too quickly) | 1. Substrate is being rapidly consumed. 2. Enzyme concentration is too high. 3. Substrate inhibition at high concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Reduce the enzyme concentration to ensure the reaction rate remains linear for the desired measurement period. 3. Test a wider range of substrate concentrations to identify potential substrate inhibition. |
| Precipitation of the substrate in the assay well | 1. Poor solubility of the peptide in the aqueous assay buffer. 2. Final concentration of the organic solvent (e.g., DMSO) is too low. | 1. Ensure the substrate is fully dissolved in the organic solvent before diluting into the assay buffer. Gentle sonication may help. 2. While keeping the final organic solvent concentration low is important, ensure it is sufficient to maintain substrate solubility at the tested concentrations. |
Quantitative Data Summary
The kinetic parameters for fluorogenic MMP substrates can vary depending on the specific peptide sequence, the MMP being assayed, and the experimental conditions. The following table provides representative kinetic data for a similar fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, which can serve as a useful reference for planning experiments with Dnp-PLGLWAr-NH₂.[1]
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| MMP-13 | 5.2 | - | - |
| MMP-1 | 27.5 | - | - |
| MMP-14 | 7.9 | - | - |
| MMP-3 | - | - | 59,400 |
| MMP-2 | - | - | 54,000 |
| MMP-9 | - | - | 55,300 |
Experimental Protocols
Protocol 1: Determination of Optimal Dnp-PLGLWAr-NH₂ Concentration (K_m and V_max)
This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for an MMP with Dnp-PLGLWAr-NH₂.
Materials:
-
Active recombinant MMP
-
Dnp-PLGLWAr-NH₂
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve Dnp-PLGLWAr-NH₂ in DMSO to a concentration of 10 mM.
-
Prepare Substrate Dilutions: Create a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations should span a range from approximately 0.1 x K_m to 10 x K_m. A suggested range to start with is 0.5 µM to 100 µM.
-
Prepare Enzyme Solution: Dilute the active MMP in cold assay buffer to a working concentration. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of each substrate dilution.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. For the "no enzyme" controls, add 50 µL of assay buffer.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity (Excitation: ~280 nm, Emission: ~360 nm) kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of cleaved substrate using a standard curve generated with a known concentration of a free fluorophore (e.g., Trp).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine K_m and V_max.
-
Visualizations
MMP Signaling Pathway
Caption: Overview of MMP activation signaling pathways.
Experimental Workflow for K_m and V_max Determination
Caption: Workflow for determining K_m and V_max.
References
Troubleshooting poor signal-to-noise ratio in MMP FRET assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise ratio in Matrix Metalloproteinase (MMP) Förster Resonance Energy Transfer (FRET) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal is very low. What are the common causes and how can I fix it?
A low signal is a primary contributor to a poor signal-to-noise ratio. The raw fluorescence intensity should be significantly higher than the background.
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your MMP enzyme is active. MMPs are often stored as inactive zymogens (pro-MMPs) and require activation, typically with 4-aminophenylmercuric acetate (B1210297) (APMA), before use.[1][2] Also, confirm that the enzyme has not lost activity due to improper storage or handling.
-
Increase Enzyme Concentration: The rate of signal generation is dependent on the enzyme concentration. Perform an enzyme titration to find the optimal concentration that gives a robust signal within your desired assay window.
-
Increase Substrate Concentration: While keeping the substrate concentration below the point of inner filter effect, ensure it is sufficient for the enzyme. The concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) for accurate kinetic studies.[3] However, for endpoint assays, a higher concentration may be needed to generate a stronger signal.
-
Check Instrument Settings:
-
Wavelengths: Confirm that the excitation and emission wavelengths are correctly set for your specific FRET pair.[3]
-
Gain Settings: Optimize the photomultiplier tube (PMT) or gain settings on your plate reader to enhance signal detection without saturating the detector.[3]
-
Read Height: Optimize the read height for your specific microplate and assay volume.[4]
-
-
Evaluate FRET Pair Choice: The quantum yield of the donor fluorophore and the efficiency of the quencher directly impact signal intensity.[5] Consider using a brighter, more photostable fluorophore or a more efficient FRET pair.[3] Pairs like 5-FAM/QXL™520 often provide higher sensitivity than older pairs like EDANS/DABCYL.[6][7][8]
Q2: I'm observing very high background fluorescence. What could be the cause?
High background fluorescence can mask the specific signal, significantly reducing the signal-to-noise ratio.
Troubleshooting Steps:
-
Check Buffer Components: Some buffer components, like BSA, can be inherently fluorescent.[3] Test the fluorescence of each buffer component individually to identify the source. Consider using alternative, non-fluorescent blocking agents if necessary.
-
Use Appropriate Microplates: Always use black, opaque microplates to minimize background from light scatter and well-to-well crosstalk.[3] Clear or white plates are not suitable for fluorescence assays.
-
Assess Substrate Purity and Autohydrolysis:
-
Ensure the FRET substrate is high purity and has not degraded during storage.
-
Check for spontaneous hydrolysis of the substrate in the assay buffer without any enzyme present. If the background increases over time in a "no enzyme" control, the substrate may be unstable.
-
-
Test for Compound Autofluorescence: If screening chemical libraries, the test compounds themselves can be fluorescent.[5][9] Always run a control plate with compounds and assay buffer but no enzyme or substrate to measure their intrinsic fluorescence at the assay wavelengths.
-
Clean Optics: Ensure the optical components of your plate reader are clean. Dust or residue can increase background readings.
Q3: The signal-to-noise ratio of my assay is poor, even with a decent signal. How can I improve it?
This often points to issues with assay components, timing, or interference.
Troubleshooting Steps:
-
Optimize Substrate and Enzyme Concentrations: A key step is to perform a matrix titration of both enzyme and substrate concentrations. The goal is to find the lowest possible enzyme concentration that gives a robust and linear response with a substrate concentration that is not limiting. The substrate's catalytic efficiency (kcat/KM) is a critical factor; substrates with higher values are hydrolyzed more rapidly, leading to better signal accumulation over background.[10]
-
Check for Light Leakage: Ensure the plate reader is not exposed to ambient light during measurement.
-
Address Photobleaching: If you are taking kinetic readings over a long period, photobleaching of the fluorophore can be an issue.[11] Reduce the number of measurement time points or decrease the excitation light intensity if your instrument allows.
-
Screen for Compound Interference: Test compounds can act as quenchers, absorbing the emitted fluorescence and leading to a false "inhibition" signal or poor signal-to-noise.[5] This can be checked by adding the compound to a reaction that has already generated a fluorescent product. A drop in signal indicates quenching.
-
Ensure Proper Buffer Conditions: MMP activity is dependent on Zn²⁺ and Ca²⁺ ions.[12] Ensure your assay buffer contains adequate concentrations of these ions (e.g., 10 mM CaCl₂, 10 µM ZnCl₂). The pH of the buffer should also be optimal for the specific MMP being studied, typically around pH 7.5.[12]
Data & Parameters
Table 1: Common FRET Pairs for MMP Substrates
| Donor Fluorophore | Quencher | Excitation (nm) | Emission (nm) | Notes |
| Mca | Dnp | ~325 | ~393 | Traditional FRET pair; susceptible to compound interference.[5][9][12] |
| Edans | Dabcyl | ~340 | ~490 | Commonly used, but can have lower signal than newer dyes.[5] |
| 5-FAM | QXL™ 520 | ~490 | ~520 | High quantum yield, very sensitive, good water solubility.[6][7][8] |
| Cy3B | Cy5Q | ~530 | ~570 | Offers good signal separation and high efficiency.[12] |
| TF3 | TQ3 | ~540 | ~590 | Longer wavelength dye with less interference from autofluorescence.[1] |
Table 2: Recommended Assay Buffer Composition
| Component | Typical Concentration | Purpose |
| Tris Buffer | 50 mM | Maintains stable pH |
| NaCl | 150 mM | Provides appropriate ionic strength |
| CaCl₂ | 10 mM | Essential cofactor for MMP stability and activity[12] |
| ZnCl₂ | 1-10 µM | Contains the catalytic zinc ion in the active site[12] |
| Brij-35 | 0.05% (w/v) | Non-ionic detergent to prevent aggregation |
Experimental Protocols & Workflows
Protocol 1: Activation of pro-MMPs
Many MMPs are supplied as inactive zymogens and must be chemically activated.
-
Prepare a 1 M stock solution of APMA (Component B) in DMSO.
-
Dilute the APMA stock to a working concentration of 1-2 mM in assay buffer.[1]
-
Add an equal volume of the 2 mM APMA working solution to your purified MMP or MMP-containing sample. The final APMA concentration will be 1 mM.
-
Incubate at 37°C. Incubation times vary by MMP (e.g., MMP-2: 2 hours; MMP-9: 2 hours; MMP-13: 40 minutes).[1]
-
The activated enzyme is now ready for use in the assay. Keep on ice.
Protocol 2: Determining Optimal Enzyme Concentration
-
Prepare a serial dilution of your activated MMP enzyme in assay buffer.
-
Prepare the FRET substrate at a fixed, non-limiting concentration (e.g., 2-5 µM) in assay buffer.
-
In a 96-well black plate, add the different concentrations of the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate Ex/Em wavelengths.
-
Monitor the fluorescence signal over time (kinetic mode) or read at a single endpoint after a fixed incubation period (e.g., 30-60 minutes).
-
Plot the reaction rate (or endpoint fluorescence) against the enzyme concentration. Choose a concentration from the linear portion of the curve that provides a robust signal-to-noise ratio for subsequent experiments.
Visual Guides
MMP FRET Assay Principle
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. anaspec.com [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized settings for Transcreener TR-FRET assays on SpectraMax iD5 and i3x Readers [moleculardevices.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 8. anaspec.com [anaspec.com]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Dnp-PLGLWAr-NH2 stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of the MMP substrate, Dnp-PLGLWAr-NH2. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
For optimal stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2] It is crucial to keep the container tightly sealed and protected from light.[1][3] The peptide is likely hygroscopic, meaning it can absorb moisture from the air, which can reduce its stability.[1][4]
Q2: What is the proper procedure for handling the lyophilized peptide before use?
To prevent condensation, which can compromise the peptide's stability, it is essential to allow the vial to warm to room temperature in a desiccator before opening.[1][4] Once opened, weigh out the desired amount of peptide quickly and reseal the vial tightly before returning it to cold storage.[1]
Q3: My lyophilized peptide appears as a gel or is barely visible. Is it still usable?
The apparent volume of lyophilized peptides can vary. Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or be difficult to see.[3] This does not necessarily indicate a problem with the quality of the peptide.
Q4: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[3][4] For short-term storage (up to a week), the solution can be kept at 4°C.[2] For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or colder.[2][5] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[1][5]
Q5: What is the recommended solvent for reconstituting this compound?
For hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent such as DMSO is often recommended, followed by dilution with an appropriate aqueous buffer to the desired concentration.[6] The final concentration of the organic solvent should be compatible with your experimental assay.
Q6: What pH is optimal for storing the peptide solution?
To prolong the shelf life of peptide solutions, using sterile buffers with a slightly acidic pH of around 5-6 is generally recommended.[2][5] The terminal amide (NH2) group can undergo hydrolysis, and the rate of this reaction is pH-dependent.[7][8]
Q7: Are there any specific amino acids in this compound that are particularly sensitive?
The sequence of this compound contains Tryptophan (W), which is susceptible to oxidation.[1][2][4] It is advisable to handle solutions containing this peptide with care to minimize exposure to air. Purging the vial with an inert gas like nitrogen or argon can help to reduce oxidation.[2]
Q8: How stable is the Dnp group on the peptide?
The 2,4-dinitrophenyl (Dnp) group is generally stable under acidic conditions. However, it can be cleaved under basic conditions or by thiolysis (using thiol-containing reagents).[9] Therefore, it is important to consider the buffer components and pH when designing experiments to avoid unintentional cleavage of the Dnp group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no signal in assay | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For solutions, use aliquots to avoid freeze-thaw cycles.[1][2][5] |
| Peptide degradation due to solution instability. | Prepare fresh solutions for each experiment. If storing solutions, use a sterile buffer at pH 5-6 and store at -20°C or colder.[2][5] | |
| Incomplete dissolution of the peptide. | For this hydrophobic peptide, first dissolve in a minimal amount of DMSO before diluting with your aqueous buffer.[6] Gentle vortexing or sonication may aid dissolution. | |
| Decreasing signal over time with the same stock solution | Gradual degradation of the peptide in solution. | This is expected for peptides in solution. Prepare fresh stock solutions regularly. For critical experiments, consider a new vial of lyophilized peptide. |
| Oxidation of Tryptophan residue. | Minimize exposure of the solution to air. Consider degassing the buffer or purging the vial with an inert gas. | |
| Unexpected cleavage of the Dnp group | The experimental buffer is basic or contains thiol reagents. | Review the composition of all buffers and reagents used in the assay. The Dnp group is susceptible to cleavage under basic conditions and by thiols.[9] Adjust buffer pH to be neutral or slightly acidic and avoid thiol-containing compounds if possible. |
Experimental Protocols
Peptide Reconstitution Protocol
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of a suitable organic solvent (e.g., DMSO) to achieve a concentrated stock solution.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Dilute the stock solution to the final working concentration with your desired sterile aqueous buffer (ideally at pH 5-6).
-
If not for immediate use, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for handling and preparing this compound for experiments.
Caption: Decision tree for troubleshooting inconsistent assay signals with this compound.
References
- 1. genscript.com [genscript.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to correct for inner filter effect in Dnp-PLGLWAr-NH2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) in Dnp-PLGLWAr-NH2 assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a problem in this compound assays?
A1: The inner filter effect is a phenomenon that leads to a reduction in the measured fluorescence intensity, causing a non-linear relationship between the concentration of the fluorescent product and the signal.[1][2] This occurs for two primary reasons:
-
Primary IFE: The excitation light is absorbed by other molecules in the sample (including the this compound substrate itself) before it can reach the fluorescent product.
-
Secondary IFE: The fluorescence emitted by the product is re-absorbed by other molecules in the sample before it reaches the detector.[1]
In this compound assays, high concentrations of the substrate, cleaved products, or other components in the sample can lead to significant IFE, resulting in an underestimation of the true enzymatic activity.
Q2: How can I tell if my this compound assay is affected by the inner filter effect?
A2: You should suspect that the inner filter effect is impacting your results if you observe the following:
-
A non-linear relationship between fluorescence and the concentration of a known fluorescent standard in your assay buffer.
-
A plateau in fluorescence intensity at high substrate or enzyme concentrations, where you would expect the signal to continue increasing.
-
The absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[3]
Q3: What are the common methods to correct for the inner filter effect?
A3: There are several approaches to mitigate the inner filter effect:
-
Sample Dilution: This is the simplest method to reduce the concentration of absorbing molecules. However, it may not be suitable for samples with weak fluorescence signals.
-
Mathematical Correction: This involves using the absorbance of the sample at the excitation and emission wavelengths to calculate a correction factor.[4][5]
-
Experimental Correction: This method involves creating a correction curve using a fluorescent standard.[6]
-
Instrumental Correction: Some modern microplate readers have features, such as variable vertical axis focus, that can be used to correct for the IFE.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear standard curve | Inner filter effect at higher concentrations of the fluorescent standard. | 1. Dilute your standards to a range where the absorbance is below 0.1. 2. Apply a mathematical correction to your data. 3. Generate an experimental correction curve. |
| Enzyme kinetics plateau prematurely | High concentrations of substrate and/or product are causing significant inner filter effect. | 1. Reduce the substrate concentration. A typical starting concentration for similar substrates is 1 µM.[9] 2. Monitor the reaction for a shorter period to ensure initial velocity conditions where product accumulation is minimal. 3. Measure the absorbance of your samples at the beginning and end of the reaction and apply a mathematical correction. |
| Inconsistent results between experiments | The magnitude of the inner filter effect can be instrument-dependent and sensitive to minor changes in experimental setup.[6] | 1. Ensure consistent pipetting and sample volumes. 2. Experimentally determine the correction for your specific instrument and assay conditions. 3. If using a microplate reader, ensure the correct settings for path length correction (if available). |
Quantitative Data
The inner filter effect can introduce significant error into fluorescence measurements. The following table provides an estimate of the error in fluorescence intensity at different absorbance values.
| Absorbance (at excitation or emission wavelength) | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8%[1][2] |
| 0.10 | ~10-12%[3] |
| 0.30 | ~38% |
Note: These values are approximate and the actual error can vary depending on the instrument and experimental setup.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes how to apply a mathematical correction to your fluorescence data using absorbance measurements.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Spectrophotometer or microplate reader with absorbance capabilities
-
Your this compound assay samples
-
Assay buffer
Methodology:
-
Measure Fluorescence:
-
Set the excitation wavelength to approximately 280 nm and the emission wavelength to approximately 360 nm (based on a similar substrate, optimization may be required).[9]
-
Record the fluorescence intensity of your samples (F_observed).
-
-
Measure Absorbance:
-
Measure the absorbance of your samples at the excitation wavelength (A_ex).
-
Measure the absorbance of your samples at the emission wavelength (A_em).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence intensity (F_corrected):
F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
This formula provides a good approximation for correcting the inner filter effect in a standard 1 cm cuvette. For microplate readers, the correction can be more complex and instrument-specific software or methods may be required.[7]
-
Protocol 2: Experimental Correction using a Standard Curve
This protocol describes how to create a correction curve to account for the inner filter effect.
Materials:
-
Fluorometer or microplate reader
-
A stable, non-reactive fluorophore with similar excitation and emission properties to the product of the this compound assay (e.g., N-acetyl-L-tryptophanamide).
-
A non-fluorescent, absorbing compound (e.g., potassium dichromate) to mimic the absorbance of your assay samples.
-
Assay buffer
Methodology:
-
Prepare a Fluorophore Solution:
-
Prepare a solution of the stable fluorophore in your assay buffer at a concentration that gives a strong fluorescence signal.
-
-
Generate a Correction Curve:
-
Measure the fluorescence of the fluorophore solution (F_0).
-
Create a series of solutions with increasing concentrations of the absorbing compound in the fluorophore solution.
-
Measure the fluorescence (F_i) and absorbance (at excitation and emission wavelengths) for each solution.
-
Calculate the correction factor for each concentration of the absorbing compound as CF_i = F_0 / F_i .
-
Plot the correction factor (CF_i) against the total absorbance (A_ex + A_em) to generate your correction curve.
-
-
Apply the Correction:
-
For your experimental samples, measure the total absorbance.
-
Use the correction curve to find the corresponding correction factor for the absorbance of your sample.
-
Multiply your observed fluorescence by this correction factor to obtain the corrected fluorescence.
-
Visualizations
Caption: The mechanisms of primary and secondary inner filter effects.
Caption: Decision workflow for correcting the inner filter effect.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. static.horiba.com [static.horiba.com]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dnp-PLGLWAr-NH2-Based MMP Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Dnp-PLGLWAr-NH2 fluorogenic substrate for matrix metalloproteinase (MMP) activity detection.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound MMP assay?
A1: The this compound peptide is a fluorogenic substrate that operates on the principle of Förster Resonance Energy Transfer (FRET).[1][2][3][4][5][6] The peptide contains a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp).[3] In the intact peptide, the Dnp group quenches the fluorescence of the Tryptophan. When an active MMP cleaves the peptide at the Gly-Leu bond, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[3] This increase is directly proportional to the MMP activity.
Q2: Which MMPs can be detected with this substrate?
A2: The this compound substrate was originally developed for MMP-1 and MMP-2.[3] However, other MMPs may also show activity towards this substrate, albeit potentially with different efficiencies. It is recommended to verify the substrate's suitability for the specific MMP you are studying.
Q3: What are the recommended excitation and emission wavelengths for this assay?
A3: For the this compound substrate, which uses Tryptophan as the fluorophore, the recommended excitation wavelength is approximately 280 nm and the emission wavelength is around 360 nm.
Q4: Do I need to activate the MMPs in my sample before the assay?
A4: MMPs are often present in biological samples as inactive zymogens (pro-MMPs).[3] To measure the total MMP activity, you will need to activate them. A common method is to use 4-aminophenylmercuric acetate (B1210297) (APMA).[7][8][9] If you only want to measure the endogenously active MMPs, you can omit the activation step.
Q5: What is the "inner filter effect" and how can it affect my results?
A5: The inner filter effect is a phenomenon where high concentrations of substances in your sample absorb the excitation light or the emitted fluorescence, leading to an underestimation of the true fluorescence signal.[10][11][12][13] This can result in a non-linear relationship between fluorescence and enzyme activity, especially at high substrate or sample concentrations. To mitigate this, it is advisable to work with sample absorbances below 0.1 at the excitation wavelength.[11][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Inactive MMPs: The MMPs in your sample may be in their inactive pro-form. | Activate pro-MMPs with APMA. See the experimental protocol below.[7][9] |
| 2. Incorrect Instrument Settings: Excitation/emission wavelengths are not set correctly for the Trp-Dnp pair. | Set the excitation wavelength to ~280 nm and the emission wavelength to ~360 nm. | |
| 3. Degraded Substrate: The this compound peptide may have degraded due to improper storage or exposure to light. | Store the substrate protected from light at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | |
| 4. Presence of Inhibitors: Your sample may contain endogenous MMP inhibitors (e.g., TIMPs) or other inhibiting substances. | Consider using a purification step to remove inhibitors or increase the enzyme concentration. | |
| 5. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific MMP. | Optimize the assay conditions. Most MMPs are active at a neutral pH (7.0-7.5) and 37°C.[9][15] | |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be degrading spontaneously over time. | Prepare fresh substrate solutions for each experiment. Run a "substrate only" control to measure background. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity, nuclease-free water and fresh, high-quality reagents. | |
| 3. Autofluorescent Compounds in Sample: The biological sample itself may contain fluorescent molecules. | Run a "sample only" control (without substrate) and subtract this background from your measurements. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| 2. Temperature Fluctuations: Inconsistent temperature across the microplate or during incubation. | Ensure the plate is incubated at a uniform temperature. Allow all reagents to reach the assay temperature before starting the reaction.[16][17] | |
| 3. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. | Gently mix the contents of the wells after adding all components. | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The substrate is being consumed rapidly by a high concentration of active MMP. | Dilute the enzyme sample or reduce the incubation time to ensure you are measuring the initial reaction velocity. |
| 2. Inner Filter Effect: High absorbance of the sample is interfering with the fluorescence measurement.[10][11][12][13][14] | Dilute the sample or substrate. Ensure the absorbance of the reaction mixture at the excitation wavelength is below 0.1.[11][14] | |
| 3. Enzyme Instability: The MMP may be losing activity over the course of the assay. | Reduce the incubation time or optimize buffer conditions for enzyme stability. |
Experimental Protocols
Standard this compound MMP Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnSO₄, 0.05% Brij-35, pH 7.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Enzyme Sample: Prepare your MMP-containing sample (e.g., cell culture supernatant, tissue homogenate) in Assay Buffer. If necessary, activate the pro-MMPs first (see protocol below).
-
-
Assay Procedure:
-
Set up a 96-well black microplate.
-
Add your samples and controls to the wells (e.g., 50 µL). Include the following controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + Working Substrate Solution.
-
Sample Control: Sample + Assay Buffer (without substrate).
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Working Substrate Solution to all wells except the blank and sample controls (e.g., 50 µL).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the Substrate Control) from all readings.
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The slope of this linear portion represents the rate of substrate cleavage and is proportional to the MMP activity.
-
Activation of pro-MMPs with APMA
-
Reagent Preparation:
-
APMA Stock Solution: Prepare a 10 mM stock solution of 4-aminophenylmercuric acetate (APMA) in 0.1 M NaOH. This stock can be stored at 4°C for about a week.[9]
-
Working APMA Solution: Dilute the stock solution in the assay buffer to a working concentration (typically 1-2 mM). Prepare this fresh before use.[9][18]
-
-
Activation Procedure:
-
Add the working APMA solution to your MMP-containing sample. The final concentration of APMA should typically be between 0.5 and 2 mM.
-
Incubate the mixture at 37°C. The optimal incubation time can vary depending on the MMP and the sample matrix (typically ranging from 30 minutes to several hours).[9] It is recommended to determine the optimal activation time empirically.
-
After incubation, the activated MMP sample is ready to be used in the activity assay.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Excitation Wavelength | ~280 nm | For Tryptophan fluorophore. |
| Emission Wavelength | ~360 nm | For Tryptophan fluorophore. |
| Substrate Concentration | 1 - 10 µM | Should be optimized for the specific MMP. Concentrations that are too high can lead to the inner filter effect. |
| Enzyme Concentration | Varies | Should be in the linear range of the assay. |
| Assay Temperature | 25 - 37°C | MMP activity is temperature-dependent.[15][16][17] 37°C is common for mammalian MMPs. |
| Assay pH | 7.0 - 8.0 | Most MMPs have optimal activity at a neutral to slightly alkaline pH.[19][20] |
| APMA Concentration for Activation | 0.5 - 2 mM | The optimal concentration and incubation time should be determined empirically.[9] |
| Incubation Time (Activation) | 30 min - 5 hours | Varies depending on the specific MMP.[9] |
| Incubation Time (Assay) | 30 - 60 min (kinetic) | Measure the initial linear rate. |
Visualizations
Caption: A typical workflow for an MMP activity assay using a fluorogenic substrate.
Caption: A decision-making flowchart for troubleshooting low signal in MMP FRET assays.
Caption: A simplified overview of signaling pathways leading to MMP gene expression and activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 5. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. edinst.com [edinst.com]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. benchchem.com [benchchem.com]
- 13. static.horiba.com [static.horiba.com]
- 14. benchchem.com [benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temperature Oscillations Drive Cycles in the Activity of MMP-2,9 Secreted by a Human Trabecular Meshwork Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
Common pitfalls to avoid with Dnp-PLGLWAr-NH2 substrate
Welcome to the technical support center for the fluorogenic MMP substrate, Dnp-PLGLWAr-NH2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this substrate in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound and similar fluorogenic MMP substrates.
Question 1: My this compound substrate won't dissolve in the assay buffer. What should I do?
Answer:
Peptides containing the Dnp (2,4-dinitrophenyl) group can exhibit limited solubility in aqueous buffers due to the hydrophobicity of the quencher.
-
Recommended Solution: Prepare a concentrated stock solution of the substrate in 100% dimethyl sulfoxide (B87167) (DMSO). Subsequently, dilute this stock solution into the aqueous assay buffer to achieve the final desired concentration.
-
Important Consideration: The final concentration of DMSO in the assay should be kept low, typically at 1% or below, as higher concentrations can affect enzyme activity.[1] Always include an equivalent percentage of DMSO in your control wells to account for any solvent effects.[1]
Question 2: I am observing high background fluorescence in my assay. What are the possible causes and solutions?
Answer:
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. Several factors can contribute to this issue:
-
Substrate Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer.
-
Solution: Prepare fresh substrate dilutions just before use. Minimize the exposure of the substrate to light and elevated temperatures.
-
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity reagents and freshly prepared buffers. Test individual components for fluorescence.
-
-
Impure Substrate: The substrate itself may contain fluorescent impurities.
-
Solution: If you suspect this, you may need to purify the substrate or obtain a new batch from a reliable supplier.
-
-
Reader Settings: Improperly configured fluorescence reader settings can lead to high background readings.
-
Solution: Optimize the gain and exposure settings on your instrument.
-
Question 3: My results are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results often stem from minor variations in experimental setup and execution. To improve reproducibility:
-
Precise Reagent Preparation: Ensure accurate and consistent preparation of all solutions, including the substrate, enzyme, and buffer.
-
Temperature Control: Matrix metalloproteinase activity is temperature-dependent. Pre-incubate all reagents at the assay temperature (e.g., 37°C) before initiating the reaction.
-
Consistent Incubation Times: Use a multichannel pipette to initiate reactions simultaneously and adhere to precise incubation times.
-
Thorough Mixing: Ensure all components are mixed thoroughly but gently upon addition to the wells.
-
Instrument Calibration: Regularly calibrate and maintain your fluorescence plate reader.
Question 4: I am concerned about the "inner filter effect." How do I know if it's affecting my results and how can I mitigate it?
Answer:
The inner filter effect occurs at high substrate concentrations where the substrate itself absorbs either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.
-
Identification: If you observe a decrease in the reaction rate at very high substrate concentrations, you may be experiencing the inner filter effect.
-
Mitigation Strategies:
-
Work at Lower Substrate Concentrations: The most straightforward approach is to use substrate concentrations at or below the Michaelis-Menten constant (Km), where the reaction rate is linearly proportional to the substrate concentration.
-
Use a Standard Curve: Generate a standard curve with the fluorescent product to correlate fluorescence intensity with product concentration under your experimental conditions.
-
Mathematical Correction: Several mathematical models and software are available to correct for the inner filter effect.
-
Quantitative Data
Obtaining precise kinetic parameters is crucial for characterizing enzyme activity. While specific kinetic data for this compound is not widely available in the literature, the following table presents data for a structurally similar and commonly used fluorogenic MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. This can serve as a useful reference point. The cleavage site for a related substrate, Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2, has been identified at the Gly-Leu bond for MMP-1 and MMP-2.[2]
Table 1: Kinetic Parameters for a Structurally Similar MMP Substrate (Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂)
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-7 (Matrilysin) | 1.7 x 10⁵ |
| MMP-2 (Gelatinase A) | 4.4 x 10² |
Data sourced from a study by Lauer-Fields et al. and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound substrate to equilibrate to room temperature before opening the vial.
-
Add a sufficient volume of 100% DMSO to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM).
-
Vortex gently until the substrate is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: General MMP Enzyme Activity Assay
-
Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.05% Brij-35.
-
Dilute the Enzyme: Prepare a working solution of the MMP enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Set up the Assay Plate:
-
Add assay buffer to the wells of a black 96-well microplate.
-
For inhibitor screening, add the test compounds at various concentrations. Include appropriate controls (e.g., a known MMP inhibitor and a vehicle control).
-
Add the diluted enzyme to the appropriate wells.
-
-
Initiate the Reaction: Add the this compound substrate solution (diluted from the DMSO stock into assay buffer) to all wells to start the enzymatic reaction. A typical starting concentration is 10 µM.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Monitor the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation wavelength for the Trp fluorophore is approximately 280 nm, and the emission wavelength is around 360 nm.[3]
-
Data Analysis:
-
Subtract the background fluorescence (from wells containing substrate but no enzyme) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: FRET mechanism of this compound cleavage by MMPs.
Caption: General experimental workflow for an MMP activity assay.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Dnp-PLGLWAr-NH2 assay optimization for specific biological fluids
Welcome to the technical support center for the Dnp-PLGLWAr-NH2 Matrix Metalloproteinase (MMP) assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on assay optimization, troubleshooting, and data interpretation when working with complex biological fluids such as plasma, serum, and synovial fluid.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A: The this compound assay is a fluorescence-based method used to measure the activity of various Matrix Metalloproteinases (MMPs), particularly collagenases and gelatinases.[1] The substrate is a synthetic peptide containing a Tryptophan (Trp) fluorophore and a 2,4-Dinitrophenyl (Dnp) quencher group.[2] In the intact peptide, the Dnp group quenches the fluorescence of the Trp residue through Förster Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide at the Glycine-Leucine bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity (Excitation ~280 nm, Emission ~360 nm).[2][3] This increase in fluorescence is directly proportional to the MMP activity in the sample.
Q2: My assay has very high background fluorescence, even in my negative control wells. What is causing this?
A: High background fluorescence can be caused by several factors:
-
Substrate Degradation: The this compound peptide is sensitive to light and can degrade over time, leading to spontaneous fluorescence. Always prepare the substrate solution fresh for each experiment and store the stock solution protected from light at -20°C or below.[4]
-
Sample Autofluorescence: Biological fluids like serum and plasma contain endogenous fluorescent molecules. To correct for this, always include a "sample blank" control for each sample, which contains the biological fluid and assay buffer but no this compound substrate. Subtract the fluorescence of this sample blank from your experimental readings.
-
Contaminated Reagents: Contamination of buffers or water with fluorescent compounds or proteases can also contribute to high background. Use high-purity, sterile reagents.
Q3: The fluorescence signal in my samples is very low or not increasing over time. How can I improve my signal?
A: A low or absent signal typically indicates low or no MMP activity. Here are several potential causes and solutions:
-
Inactive Enzyme: MMPs can lose activity if not handled properly. Keep enzyme solutions on ice and avoid repeated freeze-thaw cycles.[5] If measuring total MMP activity, ensure you have activated the pro-MMPs (zymogens) to their active form using an agent like 4-aminophenylmercuric acetate (B1210297) (APMA).[6]
-
Presence of Endogenous Inhibitors: Biological fluids contain natural MMP inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs) and α2-macroglobulin.[7][8] These inhibitors can bind to active MMPs and block their activity. Diluting your sample may help reduce the inhibitor concentration to a level where MMP activity can be detected.
-
Sub-optimal Assay Conditions: MMP activity is highly dependent on pH, temperature, and the presence of cofactors. Ensure your assay buffer is at the optimal pH (typically ~7.5) and contains essential cofactors like Ca²⁺ and Zn²⁺.[3][4] Most MMPs are optimally active at 37°C.[9]
-
Insufficient Incubation Time: The reaction may be too slow to detect within a short timeframe. Try extending the incubation period and taking kinetic readings over a longer duration.[10]
Q4: How do I measure total MMP activity versus endogenously active MMP activity in my sample?
A: To differentiate between these two, you need to run two sets of experiments:
-
Endogenously Active MMPs: Measure the activity directly on your untreated biological sample. This will quantify the MMPs that are already in their active form within the fluid.
-
Total MMP Activity: Pre-incubate your sample with an activating agent like APMA.[6] APMA activates the inactive pro-MMPs (zymogens) present in the sample. The subsequent activity measurement will represent the sum of the initially active MMPs and the newly activated ones.
Q5: Can I use this assay to determine the activity of a specific MMP in synovial fluid?
A: The this compound substrate is cleaved by several MMPs, including MMP-1, MMP-2, and MMP-9.[2][3] Therefore, it measures a composite MMP activity rather than the activity of a single, specific MMP. To measure the activity of a specific MMP (e.g., MMP-9) in a complex fluid, a more specific method like a fluorometric immunocapture assay is recommended.[11] This method uses an antibody to capture the specific MMP of interest before adding the fluorogenic substrate.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No signal or very weak signal | 1. Inactive enzyme or degraded substrate. | Use fresh enzyme and substrate aliquots. Ensure proper storage conditions (-20°C or -80°C, protected from light).[4] |
| 2. Presence of potent inhibitors (e.g., EDTA, TIMPs).[7][8] | Ensure no EDTA is present in sample collection tubes or buffers. Try diluting the biological sample to lower the concentration of endogenous inhibitors. | |
| 3. Incorrect buffer composition. | Verify that the assay buffer contains required cofactors (e.g., 10 mM CaCl₂, 5 µM ZnSO₄) and is at the correct pH (~7.5).[3][4] | |
| High background fluorescence | 1. Autofluorescence from biological sample. | Include a "sample only" control (without substrate) for each biological replicate and subtract its fluorescence value. |
| 2. Substrate has spontaneously hydrolyzed. | Prepare substrate solution fresh immediately before use. Store stock solution in DMSO at -20°C in small aliquots to avoid freeze-thaw cycles.[4] | |
| Non-linear reaction rate (curve plateaus quickly) | 1. Substrate is being rapidly depleted. | Lower the enzyme (sample) concentration or use a higher initial substrate concentration. |
| 2. Enzyme is unstable under assay conditions. | Reduce the incubation time and ensure all assay components are optimal. | |
| Poor reproducibility between wells | 1. Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
| 2. Temperature fluctuations across the plate. | Ensure the plate is uniformly heated in the plate reader. Allow the plate to equilibrate to the assay temperature before adding the final reagent.[12] |
Data Presentation
Table 1: Recommended Assay Conditions for Different Biological Fluids
| Biological Fluid | Sample Preparation | Recommended Starting Dilution | Key Considerations |
| Serum | Allow blood to clot for 30-60 min at RT. Centrifuge at 2,000 x g for 15 min at 4°C. Collect supernatant. | 1:5 to 1:20 in Assay Buffer | Serum contains high levels of proteins and endogenous inhibitors like TIMPs.[13] The clotting process can release MMPs from platelets, potentially affecting results.[14] |
| Plasma | Collect blood in heparin- or citrate-containing tubes. Centrifuge immediately at 2,000 x g for 15 min at 4°C. Collect supernatant. | 1:5 to 1:20 in Assay Buffer | Avoid using EDTA tubes, as EDTA will chelate the Zn²⁺ and Ca²⁺ ions essential for MMP activity. |
| Synovial Fluid | Centrifuge at 3,000 x g for 20 min at 4°C to remove cells and debris.[15] | 1:10 to 1:50 in Assay Buffer | Synovial fluid from inflamed joints can have very high protease activity.[16] Higher dilutions may be necessary to keep the reaction in the linear range. |
Experimental Protocols
Standard Protocol for Measuring MMP Activity
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific experimental setup.[10][17]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.05% Brij-35, pH 7.5.[3][4]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 10-20 µM. Prepare fresh before use.
-
Positive Control: Recombinant active MMP (e.g., MMP-9) diluted in Assay Buffer.
-
Inhibitor Control: A broad-spectrum MMP inhibitor (e.g., GM6001 or NNGH) at a concentration known to fully inhibit the enzyme.[18]
2. Assay Procedure (96-well black plate):
-
Add 50 µL of diluted biological samples, positive controls, and buffer blanks to the appropriate wells.
-
If using an inhibitor, add the inhibitor to the designated wells and incubate for 15-30 minutes at 37°C.
-
To start the reaction, add 50 µL of the Substrate Working Solution to all wells. The final volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex: 280 nm, Em: 360 nm) kinetically, with readings every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Subtract the fluorescence of the buffer blank from all readings.
-
For each sample, plot fluorescence units versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Compare the V₀ of your samples to the positive control to determine relative MMP activity.
Mandatory Visualizations
Caption: Experimental workflow for the this compound MMP assay.
Caption: Simplified pathway of MMP activation, inhibition, and substrate cleavage.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biozyme-inc.com [biozyme-inc.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature Oscillations Drive Cycles in the Activity of MMP-2,9 Secreted by a Human Trabecular Meshwork Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Changes in Serum Levels of Matrix Metalloproteinase-1 and Tissue Inhibitor of Metalloproteinases-1 in Patients with Essential Hypertension [mdpi.com]
- 14. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synovial Fluid Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. abcam.com [abcam.com]
Dealing with substrate inhibition in Dnp-PLGLWAr-NH2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Dnp-PLGLWAr-NH2 in Matrix Metalloproteinase (MMP) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide substrate used to measure the activity of various Matrix Metalloproteinases (MMPs), such as collagenases and gelatinases. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorophore (Tryptophan, Trp) and a quencher molecule (2,4-Dinitrophenyl, Dnp). In the intact substrate, the close proximity of the Dnp group quenches the natural fluorescence of the Tryptophan residue. When an active MMP cleaves the peptide bond between Glycine (G) and Leucine (L), the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The tryptophan fluorophore in this compound is typically excited at approximately 280 nm, with emission measured around 360 nm.[1] However, it is always recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q3: Why am I observing a decrease in reaction rate at high substrate concentrations?
This phenomenon is known as substrate inhibition. In the context of FRET-based assays with substrates like this compound, this is often an apparent inhibition caused by spectroscopic artifacts, most notably the "inner filter effect," rather than true enzymatic inhibition. At high concentrations, the substrate itself can absorb both the excitation and emission light, leading to a non-linear relationship between fluorescence and product concentration.
Q4: What is the "inner filter effect"?
The inner filter effect is a phenomenon in fluorescence spectroscopy where the sample's absorbance at the excitation and/or emission wavelengths interferes with the accurate measurement of fluorescence. There are two types:
-
Primary Inner Filter Effect: The substrate absorbs the excitation light, preventing it from reaching all the fluorophores in the sample.
-
Secondary Inner Filter Effect: The substrate absorbs the emitted fluorescence before it reaches the detector. Both effects lead to an underestimation of the true fluorescence signal, which can be misinterpreted as a decrease in enzyme activity at high substrate concentrations.
Q5: How can I determine the optimal concentration of this compound for my experiments?
The optimal substrate concentration should be determined empirically for each specific enzyme and experimental setup. A good starting point is to perform a substrate titration experiment, measuring the initial reaction velocity at a range of substrate concentrations. The ideal concentration is typically at or slightly below the Michaelis-Menten constant (K*) for the enzyme, as this provides a good balance between signal intensity and linearity. For many MMPs, a starting concentration in the range of 1-10 µM is often used.[2]
Troubleshooting Guide: Dealing with Substrate Inhibition
This guide provides a step-by-step approach to diagnosing and mitigating apparent substrate inhibition in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Decreased reaction rate at high substrate concentrations. | Inner Filter Effect: High substrate concentration is causing absorption of excitation and/or emission light. | 1. Reduce Substrate Concentration: Lower the substrate concentration to a range where the relationship between concentration and absorbance is linear. 2. Correct for Inner Filter Effect: If high substrate concentrations are necessary, measure the absorbance of the substrate at the excitation and emission wavelengths and apply a correction factor to the fluorescence readings. 3. Use a Shorter Pathlength: If possible, use microplates or cuvettes with a shorter pathlength to minimize light absorption. |
| Substrate Aggregation: At high concentrations, the hydrophobic Dnp moiety may cause the substrate to aggregate, reducing its availability to the enzyme. | 1. Check Substrate Solubility: Ensure the substrate is fully dissolved in the assay buffer. The use of a small percentage of an organic solvent like DMSO in the stock solution can help, but ensure the final concentration in the assay is not inhibitory to the enzyme. 2. Include a Detergent: A non-ionic detergent, such as Brij-35 (typically at 0.05%), is often included in the assay buffer to prevent aggregation.[1] | |
| True Substrate Inhibition: While less common for this type of substrate, it's possible that the substrate binds to a secondary, non-productive site on the enzyme at high concentrations. | 1. Kinetic Modeling: Fit the data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Ki). 2. Work at Lower Substrate Concentrations: Conduct experiments at substrate concentrations well below the determined Ki. | |
| High background fluorescence. | Substrate Autohydrolysis: The substrate may be unstable and hydrolyzing spontaneously in the assay buffer. | 1. No-Enzyme Control: Run a control experiment with the substrate in the assay buffer without the enzyme to measure the rate of autohydrolysis. 2. Fresh Substrate Solution: Prepare the substrate solution fresh before each experiment. |
| Contaminated Reagents: Buffers or other reagents may contain fluorescent contaminants. | 1. Use High-Purity Reagents: Prepare all buffers and solutions with high-purity water and reagents. 2. Buffer Blank: Measure the fluorescence of the assay buffer alone to establish a baseline. | |
| Results are not reproducible. | Inaccurate Pipetting: Small volume errors can lead to significant variations in concentration. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Use proper pipetting techniques, especially when working with small volumes. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | 1. Pre-incubate: Pre-incubate all reagents and the reaction plate at the desired assay temperature. 2. Use a Temperature-Controlled Plate Reader: Ensure the plate reader maintains a constant temperature throughout the assay. |
Quantitative Data Summary
Disclaimer: The following data is for the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also known as FS-6) and is provided as a reference. Actual kinetic parameters for this compound may vary.
Table 1: Kinetic Parameters of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 for Various MMPs
| Enzyme | Common Name | Km (µM) | kcat/Km (M-1s-1) |
| MMP-1 | Collagenase-1 | 5.2 | 1.1 x 106 |
| MMP-8 | Collagenase-2 | - | 1.0 x 105 |
| MMP-13 | Collagenase-3 | - | 1.3 x 106 |
| MMP-14 | MT1-MMP | 7.9 | 1.2 x 106 |
Data adapted from Neumann et al. (2004), Analytical Biochemistry and other sources.[2][3]
Experimental Protocols
Protocol: Determining MMP Activity using this compound
This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.
Materials:
-
Active recombinant MMP enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Inhibitor (optional, for control): e.g., a broad-spectrum MMP inhibitor like EDTA (10 mM)
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Store aliquots at -20°C, protected from light.
-
Dilute the active MMP enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM).
-
-
Assay Setup:
-
Add Assay Buffer to the appropriate wells of the 96-well plate.
-
Add the diluted enzyme solution to the experimental wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at the assay temperature before adding the substrate.
-
Include a "no-enzyme" control (buffer and substrate only) to measure background fluorescence and substrate autohydrolysis.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the working substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Enzyme activity can be quantified by comparing the V₀ of the samples to a standard curve generated with a known amount of active enzyme.
-
Visualizations
Caption: MMP Activation and Regulation Signaling Pathway.
Caption: Experimental Workflow for MMP Activity Assay.
References
How to minimize variability in Dnp-PLGLWAr-NH2 assay results
Welcome to the technical support center for the Dnp-PLGLWAr-NH2 assay. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the robustness and reproducibility of your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound assay in a question-and-answer format.
Q1: What are the most common sources of high variability in my assay results?
High variability in fluorescence-based enzyme assays can stem from several factors. The most common culprits include:
-
Inaccurate Pipetting: Small volume variations, especially of the enzyme or substrate, can lead to significant differences in reaction rates.
-
Inhibitor/Compound Precipitation: Test compounds that are not fully dissolved can lead to inconsistent inhibition and erratic fluorescence readings.
-
Enzyme Instability: Matrix Metalloproteinases (MMPs) are sensitive to storage and handling. Improper storage, multiple freeze-thaw cycles, or delays in use can lead to loss of activity.[1]
-
Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time if not stored correctly.
Q2: My fluorescence signal is very low or non-existent, even in my positive control. What should I check?
A low or absent signal points to an issue with the enzymatic reaction itself. Here are several troubleshooting steps:
-
Verify Enzyme Activity: Ensure your MMP enzyme is active. It should be stored at -70°C and handled on ice.[2] If in doubt, test with a fresh batch of enzyme.
-
Check Substrate Integrity: The fluorescent substrate can degrade if exposed to light or subjected to repeated freeze-thaw cycles. Store it protected from light at -20°C to -70°C.[3]
-
Confirm Reagent Concentrations: Double-check all dilutions of the enzyme, substrate, and any inhibitors.
-
Assay Buffer Composition: MMPs are zinc- and calcium-dependent enzymes. Ensure your assay buffer contains these essential cofactors and does not contain inhibitors like EDTA.[2]
-
Optimize Enzyme Concentration: The concentration of your MMP may be too low. A titration experiment is recommended to determine the optimal enzyme concentration for your specific assay conditions.[2]
Q3: I'm observing high background fluorescence in my "no enzyme" control wells. How can I reduce it?
High background fluorescence can mask the true signal from the enzymatic reaction. Here are the primary causes and solutions:
-
Substrate Degradation: Improper storage can lead to cleavage of the substrate, resulting in a high background signal. Always prepare fresh substrate dilutions from a new stock aliquot and protect it from light.[2]
-
Contaminated Reagents or Microplates: Use high-purity, fresh buffers and reagents. For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and light scattering.[2]
-
Autofluorescent Compounds: If you are screening inhibitors, the test compounds themselves may be fluorescent. To account for this, always include a control well with the inhibitor but no enzyme. Subtract the fluorescence of this control from your experimental wells.[2]
Experimental Protocols
This section provides a detailed methodology for a typical this compound assay.
Principle of the Assay
The this compound assay is a fluorescence resonance energy transfer (FRET)-based assay. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher absorbs the emission of the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide backbone by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme activity.
Materials
-
This compound substrate
-
Active MMP enzyme
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Inhibitor/Test compounds (if applicable)
-
DMSO (for dissolving substrate and compounds)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Detailed Experimental Workflow
-
Prepare Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a final concentration of 1-10 mM. Store this stock solution in small aliquots at -20°C or colder, protected from light.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. A good starting point is 10 µM.[2]
-
Enzyme Working Solution: Dilute the active MMP enzyme in Assay Buffer to the desired final concentration. A starting range of 1-20 nM is recommended.[2] The optimal concentration should be determined experimentally.
-
Inhibitor/Test Compound dilutions: Prepare serial dilutions of your test compounds in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Blank (No Enzyme): 50 µL of Assay Buffer + 50 µL of Substrate Working Solution.
-
Positive Control (Enzyme Activity): 50 µL of Enzyme Working Solution + 50 µL of Substrate Working Solution.
-
Inhibitor Wells: 50 µL of Enzyme Working Solution pre-incubated with your inhibitor + 50 µL of Substrate Working Solution.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with any inhibitors for 15-30 minutes at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the Substrate Working Solution.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore in the this compound substrate (typically Ex=280 nm, Em=360 nm for a tryptophan-based substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" wells) from all other readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the initial velocity as a function of inhibitor concentration to determine the IC₅₀.
-
Quantitative Data
The following tables provide recommended starting concentrations and a summary of troubleshooting tips for the this compound assay.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1 - 20 µM | A starting concentration of 10 µM is recommended. The optimal concentration should be determined by titration.[2] |
| Enzyme Concentration | 1 - 20 nM | The optimal concentration depends on the specific activity of the enzyme and should result in a linear reaction rate.[2] |
| pH | 7.0 - 8.0 | The optimal pH for most MMPs is around 7.5.[2] |
| Temperature | 25 - 37 °C | Should be kept consistent throughout the experiment. |
| Incubation Time | 30 - 60 minutes | Ensure you are within the linear range of the reaction. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive enzyme | Verify enzyme activity with a positive control. Use a fresh aliquot.[2] |
| Sub-optimal enzyme or substrate concentration | Titrate both enzyme and substrate concentrations to find the optimal range.[2] | |
| Incorrect assay buffer | Ensure the buffer contains Zn²⁺ and Ca²⁺ and no inhibitors like EDTA.[2] | |
| High Background | Substrate degradation | Prepare fresh substrate dilutions and protect from light.[2] |
| Contaminated reagents | Use fresh, high-purity buffers and reagents. | |
| Autofluorescence of test compounds | Run a control with the compound alone and subtract its fluorescence. | |
| High Variability | Inaccurate pipetting | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Inhibitor precipitation | Ensure the final solvent concentration (e.g., DMSO) is compatible with the assay and does not cause precipitation. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the this compound MMP activity assay.
MMP Signaling in Tumor Cell Invasion
Caption: Simplified signaling pathway of MMP activation in tumor cell invasion.
References
Validation & Comparative
Comparing Dnp-PLGLWAr-NH2 with other fluorogenic MMP substrates
A Comprehensive Guide to Fluorogenic MMP Substrates: A Comparative Analysis of Dnp-PLGLWAr-NH2 and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of Matrix Metalloproteinases (MMPs), the selection of an appropriate fluorogenic substrate is paramount for accurate and reliable enzymatic activity assessment. This guide provides an objective comparison of the fluorogenic substrate this compound with other commonly used alternatives, supported by experimental data.
Introduction to Fluorogenic MMP Substrates
Fluorogenic MMP substrates are synthetic peptides that contain a fluorophore and a quencher moiety. In the intact substrate, the fluorescence is suppressed through Förster Resonance Energy Transfer (FRET). Upon cleavage by an MMP at a specific recognition sequence within the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2] The choice of substrate depends on several factors, including the specific MMP being investigated, desired sensitivity, and the experimental conditions.
The substrate this compound utilizes a tryptophan (Trp) residue as the fluorophore, which is quenched by a 2,4-dinitrophenyl (Dnp) group.[2][3] Its cleavage by MMPs, such as MMP-1 and MMP-9, results in an increase in fluorescence that can be monitored at an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.[4]
Quantitative Comparison of Fluorogenic MMP Substrates
The efficacy of a fluorogenic substrate is best evaluated by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a particular substrate is best described by the kcat/Km ratio.
The following tables summarize the available kinetic data for this compound and other widely used fluorogenic MMP substrates. It is important to note that direct comparison of values between different studies should be approached with caution, as experimental conditions such as buffer composition, pH, and temperature can influence the results.
Table 1: Kinetic Parameters of this compound
| MMP | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| MMP-1 | ND | ND | ND | [2][4] |
| MMP-9 | ND | ND | ND | [4] |
ND: Not Determined in the cited sources.
Table 2: Kinetic Parameters of Alternative Fluorogenic MMP Substrates
| Substrate | MMP | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-2 | - | - | 6.3 x 10⁵ | [5] |
| MMP-7 | - | - | 1.7 x 10⁵ | [5] | |
| Mca-KPLGL-Dpa-AR-NH₂ | MMP-1 | 5.2 | - | 1.1 x 10⁶ | [6] |
| MMP-8 | - | - | 1.0 x 10⁵ | [6] | |
| MMP-13 | - | - | 1.3 x 10⁶ | [6] | |
| MMP-14 | 7.9 | - | 1.2 x 10⁶ | [6] | |
| Dabcyl-Gaba-PQGL-E(EDANS)-AK-NH₂ | MMP-1 | - | - | 21.0 | [7] |
| MMP-2 | - | - | 619.0 | [7] | |
| MMP-3 | - | - | 40.0 | [7] | |
| MMP-9 | - | - | 209.0 | [7] | |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-9 | - | - | 0.33 x 10⁵ | [8] |
| MMP-12 | - | - | 1.85 x 10⁵ | [8] | |
| MMP-13 | - | - | 0.53 x 10⁵ | [8] |
Experimental Protocols
A generalized protocol for determining the kinetic parameters of an MMP with a fluorogenic substrate is provided below. This can be adapted for specific substrates and enzymes.
Materials:
-
Purified, active MMP of known concentration
-
Fluorogenic MMP substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.[9][10]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a series of substrate concentrations.
-
Enzyme Preparation: Dilute the active MMP in cold Assay Buffer to a final concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.
-
Assay Setup: To the wells of a 96-well black microplate, add the Assay Buffer and the diluted enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding the substrate solutions to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of cleaved product using a standard curve generated with a known concentration of the free fluorophore.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.[9]
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of a FRET-based fluorogenic MMP substrate.
Caption: Experimental workflow for kinetic analysis of MMP substrates.
MMP Activation and Signaling
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require activation to become catalytically competent. This activation is a critical control point in regulating MMP activity and can occur through various mechanisms, including proteolytic cleavage by other proteases, such as other MMPs, serine proteases (e.g., plasmin), or furin.[1][11] This process often involves the disruption of the "cysteine switch," where a cysteine residue in the pro-domain coordinates with the catalytic zinc ion, maintaining the enzyme in an inactive state.[9]
Once activated, MMPs play a crucial role in a multitude of signaling pathways by cleaving a diverse array of extracellular matrix (ECM) components and non-ECM proteins. This can lead to the release of growth factors, modulation of cell-cell and cell-matrix interactions, and the activation of signaling cascades that influence cellular processes such as proliferation, migration, and invasion. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, arthritis, and cardiovascular diseases.[12][13]
Caption: Simplified overview of MMP activation and downstream signaling.
Conclusion
The selection of a fluorogenic substrate is a critical decision in the design of MMP activity assays. While this compound is a useful tool for studying certain MMPs, a variety of alternative substrates with different FRET pairs and peptide sequences offer a range of specificities and sensitivities. The data presented in this guide, along with the detailed experimental protocols and illustrative diagrams, are intended to assist researchers in making an informed choice of substrate that best suits their specific research needs. Careful consideration of the kinetic parameters and the specific MMPs of interest will ultimately lead to more accurate and reliable data in the investigation of these important enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation mechanisms of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dnp-PLGLWAr-NH2 Assay Results with Gelatin Zymography: A Comparative Guide
This guide provides a comprehensive comparison of the Dnp-PLGLWAr-NH2 assay and gelatin zymography, supported by experimental data, detailed protocols, and visual workflows to aid in the effective validation of MMP activity measurements.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and outputs of the this compound assay and gelatin zymography, allowing for a direct comparison of their capabilities.
| Feature | This compound Assay (Fluorogenic Assay) | Gelatin Zymography |
| Principle | Cleavage of a quenched fluorogenic peptide substrate (this compound) by MMPs, leading to a measurable increase in fluorescence. | Electrophoretic separation of proteins in a polyacrylamide gel containing gelatin. MMPs digest the gelatin, creating clear bands upon staining.[1] |
| Measurement | Total enzymatic activity of MMPs that can cleave the specific peptide substrate. | Enzymatic activity of gelatinases (primarily MMP-2 and MMP-9).[2] |
| Output | Quantitative (kinetic rate of fluorescence increase). | Semi-quantitative (band intensity) and qualitative (molecular weight, pro- vs. active forms).[2] |
| Specificity | Broadly selective for collagenases/gelatinases. | Specific for gelatin-degrading enzymes, primarily MMP-2 and MMP-9. |
| Sensitivity | High, suitable for detecting low levels of MMP activity. | High, capable of detecting picogram levels of active gelatinases. |
| Throughput | High, suitable for plate-reader-based automated analysis of many samples.[3] | Low to medium, involves gel electrophoresis and manual processing. |
| Information Provided | Overall MMP activity in a sample. | Identification of MMP-2 and MMP-9, and their activation state (pro- and active forms).[2] |
Experimental Protocols
Detailed methodologies for both the this compound assay and gelatin zymography are provided below to ensure reproducibility and accurate comparison of results.
This compound (Fluorogenic) Assay Protocol
This protocol is adapted for a generic fluorogenic MMP assay using a substrate like this compound.
Materials:
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)
-
Active MMP standard (e.g., recombinant human MMP-2 or MMP-9)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~280 nm, Emission ~360 nm for Dnp-Trp cleavage)
Procedure:
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or conditioned media in assay buffer. Ensure samples are kept on ice.
-
Standard Curve: Prepare a standard curve of the active MMP enzyme in assay buffer.
-
Reaction Setup: In a 96-well plate, add samples and standards.
-
Substrate Addition: Add the this compound substrate to each well to a final concentration of 1-10 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Quantify MMP activity in the samples by comparing their V₀ to the standard curve.
-
Gelatin Zymography Protocol
Materials:
-
10% SDS-PAGE gels containing 0.1% (w/v) gelatin
-
Sample buffer (non-reducing)
-
Running buffer (Tris-Glycine-SDS)
-
Washing buffer (e.g., 2.5% Triton X-100 in dH₂O)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Mix samples (e.g., conditioned media, cell lysates) with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
Washing (Renaturation): After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel in the incubation buffer at 37°C for 16-48 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis:
-
Image the gel using a gel documentation system.
-
Identify MMP-2 and MMP-9 based on their molecular weights (pro-MMP-9: ~92 kDa; active MMP-9: ~82 kDa; pro-MMP-2: ~72 kDa; active MMP-2: ~62 kDa).
-
Perform densitometric analysis of the bands to semi-quantify the relative MMP activity.
-
Visualizing the Validation Workflow and Biological Context
To better illustrate the relationship between these assays and their biological relevance, the following diagrams are provided.
Caption: Workflow for validating this compound assay results with gelatin zymography.
Caption: PI3K/Akt signaling pathway regulating MMP-2 and MMP-9 expression.
Caption: Logical relationship for the validation of MMP activity assays.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorometric and zymographic methods as activity assays for stromelysins and gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dnp-PLGLWAr-NH2 vs. Mca-PLGL-Dpa-AR-NH2 for MMP-2 Activity Assays
For researchers and drug development professionals engaged in the study of Matrix Metalloproteinase-2 (MMP-2), the selection of an appropriate fluorogenic substrate is paramount for accurate and sensitive activity assessment. This guide provides a comprehensive comparison of two commonly employed FRET-based substrates: Dnp-PLGLWAr-NH2 and Mca-PLGL-Dpa-AR-NH2, offering a detailed analysis of their performance based on available experimental data.
This comparison delves into the kinetic parameters of each substrate with MMP-2, outlines standardized experimental protocols for their use, and visually represents their mechanism of action. The objective is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.
Quantitative Performance Analysis
The efficacy of a fluorogenic substrate is best determined by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together define the catalytic efficiency (k_cat/K_m). A lower K_m value indicates a higher binding affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The catalytic efficiency is the most direct measure of a substrate's performance.
While direct comparative studies for the exact peptide sequence this compound are limited, data for a closely related and frequently cited substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is available and provides a strong basis for comparison with Mca-PLGL-Dpa-AR-NH2.
| Substrate | Fluorophore | Quencher | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Tryptophan | Dnp | 7 | ~0.86 | ~1.22 x 10⁵ | [1] |
| Mca-PLGL-Dpa-AR-NH2 | Mca | Dpa | - | - | 6.3 x 10⁵ | [2] |
Note: The k_cat value for the Dnp-based substrate was calculated from the reported k_cat/K_m (440 µM⁻¹h⁻¹) and K_m (7 µM) values[1]. The k_cat/K_m for Mca-PLGL-Dpa-AR-NH2 is directly cited for gelatinase (MMP-2)[2].
From the available data, Mca-PLGL-Dpa-AR-NH2 demonstrates a significantly higher catalytic efficiency for MMP-2 compared to the Dnp-tryptophan based substrate. This suggests that under similar experimental conditions, the Mca-based substrate will be cleaved more rapidly and efficiently by MMP-2, leading to a faster and more robust signal generation.
Mechanism of Action: FRET-Based Cleavage
Both substrates operate on the principle of Förster Resonance Energy Transfer (FRET). In their intact state, the fluorophore's emission is absorbed by the quencher due to their close proximity. Upon cleavage of the peptide backbone by MMP-2, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Experimental Protocols
The following are generalized protocols for conducting MMP-2 activity assays using either this compound or Mca-PLGL-Dpa-AR-NH2. It is recommended to optimize these protocols for specific experimental conditions.
Protocol for this compound
This protocol is adapted from methodologies used for similar Dnp-tryptophan based fluorogenic substrates[3].
Materials:
-
Recombinant active MMP-2
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij 35, and 1 µM ZnCl₂
-
Inhibitor (optional, for control experiments, e.g., EDTA)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be optimized, but a typical starting point is 10 µM.
-
Enzyme Preparation: Dilute the active MMP-2 enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add assay buffer to each well of a 96-well black microplate.
-
Add the diluted MMP-2 enzyme to the appropriate wells. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Excitation Wavelength: ~280 nm
-
Emission Wavelength: ~360 nm
-
-
Data Analysis: Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Protocol for Mca-PLGL-Dpa-AR-NH2
This protocol is based on established methods for Mca-based fluorogenic MMP substrates.
Materials:
-
Recombinant active MMP-2
-
Mca-PLGL-Dpa-AR-NH2 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments, e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of Mca-PLGL-Dpa-AR-NH2 in DMSO. Store this stock solution at -20°C.
-
Enzyme Preparation: Dilute the active MMP-2 enzyme in the assay buffer to the desired working concentration.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the desired concentration of active MMP-2.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a recommended time before substrate addition.
-
To initiate the reaction, add the Mca-PLGL-Dpa-AR-NH2 substrate to a final concentration typically ranging from 5-20 µM.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader set to the desired temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time.
-
Excitation Wavelength: ~328 nm
-
Emission Wavelength: ~393 nm
-
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. For detailed kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation.
References
A Researcher's Guide to Confirming MMP Specificity for Dnp-PLGLWAr-NH2 Cleavage
For researchers, scientists, and drug development professionals, understanding the specificity of a protease for a given substrate is paramount for accurate enzymatic analysis and drug design. This guide provides a comprehensive comparison of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, and its alternatives, focusing on how to confirm its cleavage specificity by various matrix metalloproteinases (MMPs).
The substrate this compound is a synthetic peptide that incorporates a fluorophore and a quencher. The principle of its use lies in Förster Resonance Energy Transfer (FRET). In the intact peptide, the 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of a nearby fluorophore (often tryptophan, which is part of the "WAr" sequence). Upon cleavage of the peptide bond by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is proportional to the enzyme's activity.
Quantitative Comparison of Fluorogenic MMP Substrates
The catalytic efficiency of an enzyme, represented by the kcat/Km value, is the most informative measure of its substrate specificity. A higher kcat/Km value indicates a greater preference of the enzyme for that particular substrate. Below is a comparison of this compound with other commonly used fluorogenic MMP substrates.
| Substrate Sequence | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | + | + | - | - | - | + | - | - | - |
| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | - | 6.3 x 10⁵[1] | - | 1.7 x 10⁵[1] | - | - | - | - | - |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | Increased 2-9 fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1] | Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[1] | - | Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[1] | Increased 2-9 fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1] | Similar to Mca-PLGL-Dap(Dnp)-AR-NH2[1] | - | Increased 2-9 fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1] | Increased 3-fold vs. Mca-PLGL-Dap(Dnp)-AR-NH2[1] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | - | - | - | - | - | 3.3 x 10⁴[1] | 1.85 x 10⁵[1] | 5.3 x 10⁴[1] | - |
Experimental Protocols
To confirm the specificity of this compound cleavage by a particular MMP, a detailed kinetic analysis is required.
This protocol outlines the steps to determine the catalytic efficiency of an MMP for the this compound substrate.
Materials:
-
Recombinant active MMP of interest
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% (v/v) Brij-35.[1]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~280 nm and emission at ~360 nm for a tryptophan fluorophore.[2]
Procedure:
-
Substrate Preparation: Prepare a concentrated stock solution of this compound in DMSO. A typical starting concentration for the assay is 10 µM.[1]
-
Enzyme Preparation: Dilute the active MMP enzyme in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the nanomolar range.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the diluted MMP enzyme solution to the appropriate wells.
-
Include control wells with assay buffer and substrate but no enzyme to measure background fluorescence.
-
To initiate the reaction, add the this compound substrate solution to all wells. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence intensity over time. Take readings at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters, repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Calculate the turnover number (kcat) from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
The catalytic efficiency is then determined as the kcat/Km ratio.
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
References
Correlating MMP Activity and Expression: A Guide to Dnp-PLGLWAr-NH2 Assay and Western Blot Analysis
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Their activity is tightly regulated at multiple levels, including gene expression, secretion of the inactive zymogen (pro-MMP), and activation of the pro-MMP to its active form.[1][2] Therefore, the mere presence of MMP protein does not always correlate with its enzymatic activity.[2] This guide will delve into the methodologies of a fluorogenic substrate assay and Western blotting to provide a framework for correlating the data from these two distinct but complementary techniques.
Data Presentation: A Comparative Overview
When analyzing MMPs, it is crucial to distinguish between the amount of enzyme present and its actual catalytic activity. The following tables illustrate how data from a Dnp-PLGLWAr-NH2 assay and a Western blot analysis can be presented to facilitate a clear comparison.
Table 1: MMP Activity Data from this compound Assay
| Sample ID | Treatment | MMP Activity (RFU/min/µg protein) | Fold Change vs. Control |
| 1 | Control | 150.5 ± 12.3 | 1.0 |
| 2 | Treatment A | 452.8 ± 25.1 | 3.0 |
| 3 | Treatment B | 165.2 ± 15.8 | 1.1 |
| 4 | Treatment C | 75.1 ± 9.7 | 0.5 |
RFU = Relative Fluorescence Units
Table 2: MMP Protein Expression Data from Western Blot Analysis
| Sample ID | Treatment | Pro-MMP-9 (Relative Density) | Active MMP-9 (Relative Density) | Total MMP-9 (Relative Density) |
| 1 | Control | 1.2 ± 0.1 | 0.3 ± 0.05 | 1.5 ± 0.1 |
| 2 | Treatment A | 1.5 ± 0.2 | 1.8 ± 0.2 | 3.3 ± 0.3 |
| 3 | Treatment B | 3.0 ± 0.3 | 0.4 ± 0.06 | 3.4 ± 0.3 |
| 4 | Treatment C | 0.6 ± 0.1 | 0.1 ± 0.02 | 0.7 ± 0.1 |
Relative density is normalized to a loading control (e.g., β-actin or GAPDH).
Interpreting the Correlation
The data presented above illustrates a common scenario in MMP research. Treatment A shows a significant increase in both MMP activity and the levels of the active form of MMP-9, suggesting that the treatment not only increases the expression but also promotes the activation of the enzyme. Conversely, Treatment B leads to a substantial increase in the total amount of MMP-9 protein, primarily the inactive pro-form, but this does not translate into a significant increase in enzymatic activity. This highlights the importance of using both assays to understand the complete picture of MMP regulation. Treatment C shows a decrease in both expression and activity.
Experimental Protocols
Detailed and consistent methodologies are paramount for obtaining reliable and reproducible data.
This compound Assay for MMP Activity
This assay utilizes a fluorogenic substrate, this compound, which is a synthetic peptide that mimics the cleavage site for several MMPs, including collagenases and gelatinases.[3] The substrate contains a fluorescent reporter group (often Tryptophan) whose fluorescence is quenched by a dinitrophenyl (Dnp) group.[2] Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the quencher is separated from the fluorophore, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Fluorogenic substrate: this compound (or a similar substrate like Dnp-PLGLWA-DArg-NH2)[4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35[4][6]
-
APMA (4-aminophenylmercuric acetate) for in vitro activation of pro-MMPs (optional)
-
Fluorescence microplate reader (Excitation: 280 nm, Emission: 360 nm)[4][5]
-
Samples containing MMPs (e.g., cell culture supernatant, tissue lysates)
Procedure:
-
Prepare samples and standards in the assay buffer. If measuring total MMP activity, pre-activate the samples with APMA.
-
Add the this compound substrate to each well of a 96-well plate.
-
Add the samples to the wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit of time), which is proportional to the MMP activity in the sample.
Western Blot Analysis for MMP Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample. For MMP analysis, it can distinguish between the inactive pro-form and the active form of the enzyme based on their different molecular weights.[7][8]
Materials:
-
SDS-PAGE gels (10-12% polyacrylamide)[9]
-
PVDF or nitrocellulose membranes[9]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies specific for the MMP of interest (e.g., anti-MMP-9)
-
HRP-conjugated secondary antibody[10]
-
Chemiluminescent detection reagent[10]
-
Imaging system
Procedure:
-
Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors.[9]
-
Determine the protein concentration of each sample using a method like the Bradford assay.[9]
-
Separate the proteins by size using SDS-PAGE.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again to remove unbound secondary antibody.
-
Apply the chemiluminescent detection reagent and capture the signal using an imaging system.[10]
-
Perform densitometric analysis of the bands corresponding to the pro- and active forms of the MMP, normalizing to a loading control.
Visualizing the Workflow and Data Relationship
To better understand the interplay between these two assays, the following diagrams illustrate the experimental workflow and the logical relationship between the data they generate.
Experimental workflow for MMP analysis.
Relationship between assay data.
References
- 1. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. Protein Extraction and Western Blot for MMP-1 and ACP-2 [bio-protocol.org]
- 10. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
Dnp-PLGLWAr-NH2 vs. DQ-Gelatin: A Comparative Guide for MMP Activity Assays
For researchers and drug development professionals investigating matrix metalloproteinase (MMP) activity, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used fluorogenic substrates: the synthetic FRET peptide Dnp-PLGLWAr-NH2 and the naturally derived, dye-quenched DQ-gelatin. We will delve into their mechanisms of action, highlight their respective advantages, and provide supporting data and protocols to inform your selection process.
Mechanism of Action
This compound is a synthetic peptide that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide sequence, PLGLWAr, is a known cleavage site for several MMPs, including collagenases and gelatinases like MMP-1 and MMP-9.[2][3][4] In its intact state, the fluorescence of a tryptophan residue (the donor) is quenched by a 2,4-dinitrophenyl (Dnp) group (the acceptor). Upon cleavage of the peptide bond by an MMP, the donor and acceptor are separated, leading to a quantifiable increase in fluorescence.[1]
DQ-gelatin is derived from pig skin gelatin that has been heavily labeled with a fluorescent dye, such as fluorescein, to the point of self-quenching.[5][6][7] Gelatin is a denatured form of collagen, the natural substrate for many MMPs.[5] When DQ-gelatin is cleaved by gelatinolytic enzymes, fluorescent peptides are released, resulting in a significant increase in fluorescence that can be measured.[5][6]
Key Advantages of this compound
The primary advantages of the synthetic FRET peptide this compound lie in its specificity, purity, and well-defined stoichiometry.
-
High Specificity: The defined peptide sequence allows for more targeted measurement of MMPs that recognize this particular motif. This can be advantageous when studying the activity of a specific MMP or a subgroup of MMPs.
-
Purity and Consistency: As a synthetic peptide, this compound offers high purity and lot-to-lot consistency, which is crucial for the reproducibility of kinetic studies and inhibitor screening.
-
Direct Stoichiometry: The one-to-one relationship between peptide cleavage and fluorescence increase allows for a more direct and quantitative assessment of enzyme kinetics.
Key Advantages of DQ-Gelatin
DQ-gelatin's strengths stem from its representation of a more natural and complex substrate, which can provide unique insights into MMP function.
-
Biologically Relevant Substrate: As a derivative of gelatin, DQ-gelatin mimics the natural extracellular matrix substrate of gelatinases like MMP-2 and MMP-9.[5] This can provide a more physiologically relevant measure of MMP activity.
-
Detection of Exosite Inhibitors: The complex structure of gelatin allows for the identification of exosite inhibitors, which bind to regions of the enzyme outside of the catalytic domain but still impact its activity.[5] This is a significant advantage in drug discovery, as exosite inhibitors can offer greater selectivity.
-
Versatility in Applications: DQ-gelatin is well-suited for a variety of applications, including high-throughput screening of MMP inhibitors and in situ zymography to visualize and localize gelatinolytic activity directly in tissue sections.[5][8][9]
-
High Sensitivity and Cost-Effectiveness: The DQ-gelatin assay is reported to be highly sensitive and a low-cost alternative for assessing gelatinase activity.[5]
Quantitative Comparison
| Feature | This compound | DQ-gelatin |
| Substrate Type | Synthetic FRET peptide | Dye-quenched natural protein |
| Mechanism | Fluorescence Resonance Energy Transfer (FRET) | Dequenching of labeled gelatin |
| Primary Targets | MMPs recognizing the PLGLWAr sequence (e.g., MMP-1, MMP-9)[2][3][4] | Gelatinolytic enzymes (e.g., MMP-2, MMP-9, other proteases)[5][9] |
| Excitation/Emission | ~280 nm / ~360 nm[3][4] | ~495 nm / ~515 nm (for FITC conjugate)[5] |
| Key Advantage | Specificity, Purity, Direct Stoichiometry | Biological Relevance, Exosite Inhibitor Detection, Versatility |
Experimental Protocols
MMP Activity Assay using this compound
This protocol is a general guideline and should be optimized for specific experimental needs.[3][4][10][11]
-
Prepare Assay Buffer: 50 mmol/l Tris-HCl, pH 7.5, 0.15 mol/l NaCl, 10 mmol/l CaCl2, 0.05% Brij 35, and 50 μM ZnSO4.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 1 μM.
-
Enzyme Reaction: In a 96-well plate, add your sample containing active MMPs.
-
Initiate Reaction: Add the working substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a desired period (e.g., 20 hours), protected from light.
-
Stop Reaction (Optional): The reaction can be stopped by adding 3% acetic acid.
-
Measure Fluorescence: Read the fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 360 nm using a fluorescence plate reader.
MMP Activity Assay using DQ-gelatin
This protocol provides a general framework for a high-throughput assay and can be adapted.[5]
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, and 0.2 mM sodium azide.
-
Prepare Substrate Stock Solution: Dissolve 1 mg of DQ-gelatin in 1.0 mL of deionized water to a concentration of 1 mg/mL. Protect from light and store at 4°C.
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to a final concentration of 2.5 μg/mL.
-
Enzyme Reaction: In a 96-well plate, add your purified enzyme or cell culture supernatant. For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
Initiate Reaction: Add the DQ-gelatin working solution to each well.
-
Incubation: Incubate the plate at 37°C in the dark. The incubation time will need to be optimized based on enzyme concentration.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 520 nm at various time points.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the application of these substrates in a research context, we present diagrams for a typical inhibitor screening workflow and a simplified signaling pathway where MMPs play a crucial role.
Caption: A typical workflow for high-throughput screening of MMP inhibitors.
Caption: Simplified pathway of MMP activation and its role in cell migration.
Conclusion
The choice between this compound and DQ-gelatin depends on the specific research question. For precise kinetic measurements and studies where substrate specificity is paramount, the synthetic FRET peptide this compound is an excellent choice. In contrast, for high-throughput screening of diverse inhibitor types, in situ localization of activity, and studies where the biological context of a complex substrate is important, DQ-gelatin offers significant advantages. By understanding the distinct properties of each substrate, researchers can select the most appropriate tool to advance their investigations into the multifaceted roles of MMPs in health and disease.
References
- 1. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invitrogen DQ Gelatin From Pig Skin, Fluorescein Conjugate - Special Packaging 5 x 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Invitrogen™ DQ™ Gelatin From Pig Skin, Fluorescein Conjugate - Special Packaging | Fisher Scientific [fishersci.ca]
- 8. In situ localization of gelatinolytic activity in the extracellular matrix of metastases of colon cancer in rat liver using quenched fluorogenic DQ-gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nva.sikt.no [nva.sikt.no]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Dnp-PLGLWAr-NH2 MMP Assay: Reproducibility and Accuracy in Focus
For researchers, scientists, and drug development professionals, the precise measurement of matrix metalloproteinase (MMP) activity is critical for advancing studies in cancer, arthritis, and other inflammatory diseases. The Dnp-PLGLWAr-NH2 assay is a widely utilized fluorogenic method for this purpose. This guide provides an objective comparison of its performance with alternative assays, supported by available experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to the this compound MMP Assay
The this compound assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the activity of specific MMPs, primarily MMP-1 and MMP-9. The substrate consists of a peptide sequence (PLGLWAr) that is recognized and cleaved by these MMPs. The peptide is flanked by a fluorophore and a quencher molecule (2,4-dinitrophenyl, Dnp). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
Data Presentation: A Comparative Look at Performance
While specific peer-reviewed validation data on the reproducibility and accuracy of the this compound assay is limited in publicly available literature, we can infer its performance based on data from similar fluorogenic MMP substrates and compare it with other common MMP assay methods.
Table 1: Comparison of Kinetic Parameters for Fluorogenic MMP Substrates
This table provides a comparative overview of the catalytic efficiency (kcat/Km) of various fluorogenic substrates for different MMPs. Higher kcat/Km values indicate greater substrate specificity and efficiency.
| Substrate | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, MMP-2, MMP-9 | 1.1 x 10⁵ (for MMP-2) | [Knight et al., 1992] |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3, MMP-10 | Not specified | R&D Systems |
| Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂ | MMP-1, MMP-9 | Not specified | CPC Scientific |
| Dnp-PLGLWAr-NH₂ | MMP-1, MMP-9 | Data not readily available |
Table 2: Comparative IC50 Values of a Broad-Spectrum MMP Inhibitor (GM6001) using Different Assays
This table illustrates how IC50 values for a common MMP inhibitor can vary between different assay types, highlighting the importance of considering the assay method when interpreting inhibition data.
| MMP Target | Fluorogenic Assay (Generic) | Gelatin Zymography | ELISA |
| MMP-1 | ~1.5 nM | Not applicable | ~2.0 nM |
| MMP-2 | ~0.5 nM | ~0.7 nM | ~0.4 nM |
| MMP-9 | ~0.6 nM | ~0.9 nM | ~0.5 nM |
Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on specific experimental conditions.
Reproducibility and Accuracy
The reliability of any assay is determined by its reproducibility and accuracy.
-
Reproducibility is typically assessed by calculating the intra-assay and inter-assay coefficients of variation (CV). A lower CV indicates higher reproducibility. Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable for most research applications.
-
Accuracy refers to how close the measured value is to the true value. In the context of MMP assays, this can be evaluated by comparing results with a gold-standard method or by assessing the recovery of a known amount of spiked analyte.
Alternative MMP Assays
Several other methods are available for measuring MMP activity, each with its own advantages and disadvantages.
-
Gelatin Zymography: This technique is a form of SDS-PAGE where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows for MMPs to renature and digest the gelatin. Clear bands appear where the gelatin has been degraded, indicating the presence of active MMPs. It is particularly useful for identifying different MMPs based on their molecular weight and for distinguishing between the pro- and active forms of the enzymes.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This immunoassay uses antibodies to detect and quantify the total amount of a specific MMP protein, regardless of its activity state. It is highly specific and sensitive but does not provide information about the functional activity of the enzyme.
Experimental Protocols
Protocol 1: this compound MMP Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35.
-
Enzyme Solution: Prepare a stock solution of the purified active MMP in assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Dilute further in assay buffer to the desired final concentration (typically 1-10 µM).
-
Inhibitor Solution (optional): Prepare a stock solution of the MMP inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the enzyme solution (or sample containing MMPs).
-
If testing inhibitors, add 10 µL of the inhibitor solution at various concentrations and pre-incubate with the enzyme for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm using a fluorescence microplate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Gelatin Zymography
-
Gel Preparation:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
-
Sample Preparation:
-
Mix samples (e.g., cell culture supernatant, tissue extracts) with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gel and run the electrophoresis at 4°C.
-
-
Enzyme Renaturation:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
-
Enzyme Activation and Digestion:
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Mandatory Visualizations
Caption: FRET mechanism of the this compound assay.
Caption: General workflow for a fluorogenic MMP assay.
Caption: Simplified signaling pathway involving MMP activation.
A Comparative Analysis of Dnp-PLGLWAr-NH2 and Internally Quenched Substrates for Metalloproteinase Activity Assays
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dnp-PLGLWAr-NH2 and other commercially available internally quenched fluorogenic substrates used for the quantification of matrix metalloproteinase (MMP) activity. The selection of an appropriate substrate is paramount for achieving accurate and reproducible results in both basic research and high-throughput screening applications. This document offers a side-by-side look at the performance of these critical research tools, supported by available experimental data, detailed protocols, and visual aids to facilitate informed decision-making.
Introduction to Internally Quenched Substrates
Internally quenched substrates, also known as FRET (Förster Resonance Energy Transfer) substrates, are synthetic peptides designed to measure protease activity in real-time. These substrates contain a fluorophore and a quencher molecule covalently linked to the peptide backbone. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon enzymatic cleavage of a specific peptide bond within the substrate by a protease, the fluorophore and quencher are separated. This separation leads to a significant increase in fluorescence, which can be monitored continuously to determine the rate of the enzymatic reaction.
This compound is a synthetic substrate developed for assaying collagenase and gelatinase activity.[1] Like other internally quenched substrates, its utility lies in its ability to provide a sensitive and continuous measure of MMP activity. This guide will compare its characteristics with other widely used fluorogenic MMP substrates.
Mechanism of Action of Internally Quenched Substrates
The underlying principle for all substrates discussed in this guide is the enzymatic disruption of FRET. The process can be visualized as a molecular switch that is "off" in the presence of the quencher and turns "on" upon cleavage.
References
Validating MMP Inhibitor Potency: A Comparative Guide to the Fluorogenic Substrate Dnp-PLGLWAr-NH2
For researchers, scientists, and drug development professionals engaged in the discovery of matrix metalloproteinase (MMP) inhibitors, the accurate determination of inhibitor potency is a critical step. The choice of assay methodology and, in particular, the substrate used can significantly impact the reliability and reproducibility of these measurements. This guide provides a comprehensive comparison of the fluorogenic substrate Dnp-PLGLWAr-NH2 for validating MMP inhibitor potency, alongside alternative methods and substrates, supported by experimental data.
The substrate this compound, where "Ar" is typically Arginine (Arg), is a fluorogenic peptide used to quantify the activity of certain MMPs, notably MMP-1 and MMP-9.[1] Its utility lies in a Fluorescence Resonance Energy Transfer (FRET) mechanism. In its intact form, the fluorescence of a donor molecule is quenched by a dinitrophenyl (Dnp) group. Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be quantitatively measured.
Performance Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate is pivotal for the sensitive and specific measurement of MMP activity. The ideal substrate exhibits a high catalytic efficiency (kcat/Km) for the target MMP and minimal cross-reactivity with other proteases. Below is a comparison of this compound with other commonly used fluorogenic MMP substrates.
| Substrate | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, MMP-2 | MMP-1: Not specified, MMP-2: Not specified | [2] |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | Broad-spectrum | MMP-1: 1.1 x 10⁵, MMP-2: 5.4 x 10⁵, MMP-7: 1.7 x 10⁵, MMP-8: 1.2 x 10⁵, MMP-13: 5.0 x 10⁵, MMP-14: 1.5 x 10⁵ | [3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases, MT1-MMP | MMP-1: 2.1 x 10⁵, MMP-8: 1.1 x 10⁶, MMP-13: 1.0 x 10⁶, MMP-14: 4.5 x 10⁵ | [3][4] |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | MMP-26 | 3.0 x 10⁴ | |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12 | 1.85 x 10⁵ | [5] |
Note: The kcat/Km values can vary depending on the experimental conditions.
The utility of a substrate is also demonstrated by its application in determining the potency of inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target MMP | Substrate Used | IC50 (nM) | Reference(s) |
| Compound 1 | MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, MMP-14 | Not Specified | MMP-13: 1.3 | [6] |
| Compound 9a | MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, MMP-14 | Not Specified | MMP-13: 2.5 | [6] |
| Batimastat | MMP-1, MMP-8, MMP-9, MMP-12, MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1: 4, MMP-8: 1, MMP-9: 3, MMP-12: 3, MMP-13: 1 | [7] |
| Marimastat | MMP-1, MMP-8, MMP-9, MMP-12, MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1: 5, MMP-8: 3, MMP-9: 6, MMP-12: 7, MMP-13: 2 | [7] |
Experimental Protocols
Fluorogenic MMP Inhibition Assay using this compound
This protocol provides a general guideline for determining the potency of MMP inhibitors.
Materials:
-
Active MMP enzyme (e.g., MMP-1 or MMP-9)
-
Dnp-PLGLWA-DArg-NH2 TFA substrate[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, and 50 µM ZnSO₄[1]
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 280 nm, Emission: 360 nm)[1]
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add the active MMP enzyme to all wells and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the Dnp-PLGLWA-DArg-NH2 substrate to all wells. A typical final substrate concentration is 1 µM.[1]
-
Immediately begin monitoring the increase in fluorescence at Ex/Em = 280/360 nm over time.[1]
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Alternative Method: Gelatin Zymography for MMP Activity
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9.[8][9][10] This method is particularly useful for analyzing MMP activity in complex biological samples like cell culture supernatants or tissue extracts.
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 10%)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Washing Buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples (e.g., cell culture media) in non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions (i.e., no SDS in the running buffer if possible, though SDS is present in the gel).
-
After electrophoresis, remove the gel and wash it with Washing Buffer to remove SDS and allow the MMPs to renature. This is typically done for 30-60 minutes with gentle agitation.
-
Incubate the gel in Incubation Buffer at 37°C for 12-48 hours. During this time, the active MMPs will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The intensity of the clear bands can be quantified using densitometry to determine the relative MMP activity.
Visualizing MMP-Related Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MMP-9 signaling pathway in cancer.
Caption: Experimental workflow for an MMP inhibitor assay.
Conclusion
The fluorogenic substrate this compound serves as a valuable tool for assessing the potency of inhibitors against specific MMPs, particularly MMP-1 and MMP-9. Its FRET-based mechanism allows for a continuous and sensitive measurement of enzyme activity. However, for a comprehensive understanding of an inhibitor's selectivity profile, it is crucial to test it against a broad panel of MMPs using a variety of well-characterized substrates. Furthermore, alternative methods like gelatin zymography provide a complementary approach, especially for analyzing MMP activity in complex biological samples. By carefully selecting the appropriate assay and substrate, researchers can obtain reliable and reproducible data to guide the development of novel and effective MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dnp-PLGLWAr-NH2
For Immediate Implementation by Laboratory Personnel
Researchers and scientists handling Dnp-PLGLWAr-NH2, a synthetic collagenase/gelatinase substrate, must adhere to stringent disposal protocols due to the hazardous nature of the dinitrophenyl (DNP) group. Improper disposal can lead to safety risks and environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Core Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
Key Safety Considerations:
-
Avoid Inhalation and Contact: DNP compounds can cause irritation to the respiratory tract, skin, and eyes.[1]
-
Flammable Solid: The DNP group renders the compound a flammable solid. Keep it away from heat, sparks, open flames, and hot surfaces.
-
Potential for Explosion: Some DNP compounds are explosive when dry.[2] While the peptide structure of this compound may mitigate this, it is crucial to handle it with care and avoid creating dust.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any materials used for spill cleanup in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents present in the waste. Indicate the approximate concentration or quantity of the peptide.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition. Follow your institution's guidelines for the storage of hazardous chemical waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. They are equipped to handle and dispose of such materials in compliance with all relevant regulations.
-
Spill Management
In the event of a spill, evacuate the immediate area to prevent exposure. If safe to do so, cover the spill with a suitable absorbent material. Using non-sparking tools, carefully sweep or collect the material and place it into a designated hazardous waste container. Decontaminate the spill area as recommended by your institution's safety protocols.[1]
Data Presentation
For clarity, the key hazard classifications for compounds containing the dinitrophenyl group are summarized below. This data underscores the necessity for the stringent disposal protocols outlined above.
| Hazard Classification | Description | Source |
| Flammable Solid | The substance is a solid which is readily combustible, or may cause or contribute to fire through friction. | |
| Harmful if Swallowed | Acute oral toxicity. | |
| Potential Explosion Hazard | Some related compounds are explosive when dry. | [2] |
| Skin/Eye/Respiratory Irritant | May cause irritation upon contact. | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram. Adherence to this workflow is critical for ensuring laboratory safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dnp-PLGLWAr-NH2
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Dnp-PLGLWAr-NH2, a synthetic peptide derivative. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Inhalation: Lyophilized powder may cause respiratory tract irritation.
-
Skin and Eye Contact: May cause irritation upon direct contact.
-
Ingestion: The Dnp moiety suggests potential toxicity if swallowed.
-
Flammability/Explosivity: The Dnp group indicates a potential for flammability or explosion under specific conditions, particularly when dry and exposed to heat or ignition sources.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting (Lyophilized Powder) | Safety goggles or face shield | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or use of a chemical fume hood |
| Reconstitution & Solution Handling | Safety goggles | Nitrile gloves | Lab coat | Use of a chemical fume hood is recommended |
| Experimental Use (in solution) | Safety glasses | Nitrile gloves | Lab coat | Not generally required if handled in small quantities at a ventilated bench |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemical resistant apron | N95 respirator |
| Spill Cleanup (Liquid) | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemical resistant apron | Not generally required if spill is small and ventilation is adequate |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
Operational and Disposal Plans
3.1. Handling and Storage
-
Ventilation: Always handle lyophilized this compound in a certified chemical fume hood to avoid inhalation of the powder[2]. Solutions should also be prepared and handled in a well-ventilated area.
-
Storage: Store the lyophilized peptide at -20°C or below in a tightly sealed, light-resistant container. Once reconstituted, it is recommended to make single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[3].
-
Ignition Sources: Due to the presence of the Dnp group, keep the compound away from heat, sparks, open flames, and other potential ignition sources.
3.2. Spill Management
-
Solid Spills:
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE (see table), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a designated chemical waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Liquid Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a designated chemical waste container.
-
Clean the spill area with a suitable detergent and water.
-
3.3. Waste Disposal
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
